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1,3-Bis(1-isocyanato-1-methylethyl)benzene

Cat. No.: B1330409
CAS No.: 2778-42-9
M. Wt: 244.29 g/mol
InChI Key: AZYRZNIYJDKRHO-UHFFFAOYSA-N
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Description

Significance of Specialty Diisocyanates in Polymer Science

Diisocyanates are a class of chemical compounds that serve as fundamental building blocks in the production of polyurethanes. chemicalsafetyfacts.org While aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are widely used, they have limitations, particularly in applications requiring color stability and weather resistance. This has led to the development and utilization of specialty diisocyanates, predominantly aliphatic diisocyanates, which offer improved durability and resistance to degradation from UV light. chemicalsafetyfacts.orgamericanchemistry.com

Specialty diisocyanates are instrumental in creating polyurethanes with a diverse range of properties, from rigid and flexible foams to coatings, adhesives, sealants, and elastomers (CASE). americanchemistry.com Aliphatic diisocyanates, in particular, are key to producing color-stable and durable polyurethane coatings, adhesives, and sealants. americanchemistry.com Their use allows for the formulation of materials that can withstand harsh environmental conditions, making them invaluable in industries such as automotive, construction, and aerospace. ulprospector.com The ability to tailor the structure of the diisocyanate molecule enables chemists to fine-tune the properties of the resulting polymer, leading to innovations in areas like biomedical devices and high-performance textiles.

Academic Context and Unique Characteristics of 1,3-Bis(1-isocyanato-1-methylethyl)benzene

This compound, with the chemical formula C₁₄H₁₆N₂O₂, is a specialty aliphatic diisocyanate that possesses a unique combination of a rigid aromatic core and sterically hindered isocyanate groups. sci-hub.se This structure confers a number of desirable characteristics that are a focus of academic research. The steric hindrance around the isocyanate groups, due to the adjacent dimethyl groups, results in a lower reactivity compared to many other diisocyanates. sci-hub.se This controlled reactivity can be advantageous in certain polymerization processes, allowing for better process control and the synthesis of well-defined polymer architectures.

From an academic standpoint, TMXDI is often studied for its ability to produce polyurethanes with a distinct set of properties. The presence of the aromatic ring contributes to the rigidity and thermal stability of the polymer backbone, while the aliphatic nature of the isocyanate groups ensures excellent UV stability and resistance to yellowing. sci-hub.se This duality makes it a fascinating subject for structure-property relationship studies in polymer chemistry. Furthermore, the synthesis of TMXDI can be achieved through a non-phosgenation route, which is a significant advantage from a green chemistry perspective, avoiding the use of the highly toxic chemical phosgene.

Overview of Research Domains Utilizing this compound

The unique properties of this compound have led to its investigation and application in a variety of research domains focused on advanced materials. One of the most prominent areas is in the development of high-performance coatings and adhesives. ontosight.ai Its use in the formulation of polyurethane dispersions (PUDs) is of particular interest, as it allows for the creation of waterborne coatings with low volatile organic compound (VOC) content, addressing environmental concerns. hilarispublisher.comresearchgate.net

In the realm of elastomers and sealants, the flexibility and durability imparted by TMXDI-based polyurethanes are highly valued. ontosight.ai Research has explored its use in creating materials with excellent mechanical properties and long-term stability. A more specialized and critical application that has been the subject of research is its use as a binder in composite rocket propellants. researchgate.net In this context, the controlled reactivity and the final mechanical properties of the cured binder are of utmost importance for the safety and performance of the rocket motor. The diverse applications of TMXDI underscore its versatility and importance as a specialty chemical in the ongoing development of advanced materials.

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
CAS Number 2778-42-9
Appearance Colorless liquid
Density 1.06 g/mL at 25 °C
Boiling Point 106 °C at 0.9 mmHg
Refractive Index n20/D 1.511
NCO Content 34.4% by weight
Equivalent Weight 122.1
Flash Point 168 °C (closed cup)

Data sourced from references sigmaaldrich.comnist.govallnex.comsigmaaldrich.com

Detailed Research Findings: Applications in Polyurethane Dispersions

Research FocusKey FindingsReference
Waterborne Polyurethane Dispersions (PUDs) TMXDI can be used to synthesize stable, solvent-free PUDs due to the low viscosity of the prepolymer and its resistance to high reaction temperatures. sci-hub.se
Modification with Chitosan (B1678972) TMXDI-based waterborne polyurethanes can be successfully modified with aqueous chitosan, leading to increased molecular weight, hydrophilicity, and antimicrobial performance of the resulting films. hilarispublisher.com
Hybrid Emulsions WPU/Acrylic hybrid emulsions prepared with TMXDI-based polyurethane dispersions exhibit good stability and tunable thermal and mechanical properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B1330409 1,3-Bis(1-isocyanato-1-methylethyl)benzene CAS No. 2778-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-isocyanatopropan-2-yl)benzene
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InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-6-5-7-12(8-11)14(3,4)16-10-18/h5-8H,1-4H3
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InChI Key

AZYRZNIYJDKRHO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O
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Molecular Formula

C14H16N2O2
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Related CAS

157299-02-0
Record name Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4027498
Record name 1,3-Bis(2-isocyanato-2-propyl)benzene
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Molecular Weight

244.29 g/mol
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Physical Description

Liquid, Clear colorless liquid; [HSDB]
Record name Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-
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Boiling Point

292 °C at 1013 hPa, Boiling point = 106 °C at 0.9 mm Hg
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Solubility

Insoluble (reacts with water)
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Density

1.06 mg/L at 25 °C
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Vapor Pressure

0.0032 [mmHg], 0.0032 mm Hg at 25 °C
Record name 1,3-Bis(1-isocyanato-1-methylethyl)benzene
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Color/Form

Clear colorless mobile liquid at room temperature

CAS No.

2778-42-9
Record name 1,3-Bis(1-isocyanato-1-methylethyl)benzene
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Record name 1,3-Bis(2-isocyanato-2-propyl)benzene
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Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Melting Point

-10 °C
Record name 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
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Synthesis and Production Methodologies of 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Established Synthetic Pathways for Isocyanates

The industrial production of isocyanates has historically been dominated by methods involving highly toxic reagents. However, significant advancements have led to the development of safer, phosgene-free alternatives, which are now established pathways for compounds like 1,3-Bis(1-isocyanato-1-methylethyl)benzene. Among the various phosgene-free methods, the thermal decomposition of carbamates is considered a highly effective route. researchgate.net

Carbamic Acid Ester Intermediates and Cracking Processes

A prominent phosgene-free synthesis route involves a two-step process: the initial synthesis of a carbamate intermediate, followed by its thermal decomposition, or "cracking," to yield the desired isocyanate. researchgate.net This pathway begins with the reaction of an amine compound with a carbonic acid ester to produce a carbamic acid ester (also known as a urethane). google.com

This intermediate is then subjected to a thermal cracking process. researchgate.net During this high-temperature step, the carbamate molecule decomposes, breaking down to form the isocyanate and an alcohol byproduct. researchgate.net This method effectively circumvents the need for phosgene, a chemical that poses significant safety and environmental hazards. researchgate.netgoogle.comresearchgate.net

Factors Influencing Reaction Yields and Purity

Several critical factors govern the efficiency and quality of the final isocyanate product in the carbamate decomposition pathway. The conditions of the thermal cracking step are paramount.

Key Parameters in the Synthesis of this compound

Factor Influence on Reaction Description
Temperature Yield & Purity Thermal cracking is an endothermic process requiring high temperatures, often around 1,000°C, to break down the carbamate intermediate effectively. youtube.com Precise temperature control is necessary to ensure complete conversion while minimizing side reactions that can lead to impurities.
Pressure Reaction Rate & Selectivity High pressure, sometimes up to 7,000 kilopascals, is often employed to influence the reaction kinetics and selectivity, favoring the formation of the desired isocyanate product. youtube.com
Catalyst Reaction Efficiency The presence of a catalyst can significantly lower the required decomposition temperature and improve the reaction rate. google.com For example, compounds of the element bismuth, such as its oxides or salts, have been identified as effective catalysts for the thermal decomposition of carbamic acid esters to prepare isocyanates. google.com
Residence Time Purity The duration the reactants spend in the high-temperature reactor zone must be optimized. A shorter residence time can reduce the formation of byproducts, leading to higher purity and yield. core.ac.uk

| Purity of Precursors | Final Product Purity | The purity of the initial amine and carbonic acid ester directly impacts the purity of the carbamate intermediate and, consequently, the final isocyanate product. |

Sustainable Synthesis Approaches for this compound

In response to growing environmental regulations and a push for green chemistry, the chemical industry is increasingly focusing on sustainable production methods for isocyanates. core.ac.uk These efforts aim to reduce the use of hazardous materials, minimize waste, and lower the carbon footprint of the manufacturing process.

Development of Environmentally Conscious Production Methods

The primary driver for environmentally conscious isocyanate production is the development of phosgene-free processes. core.ac.uknwo.nl The avoidance of the extremely toxic phosgene and the corrosive hydrochloric acid (HCl) byproduct is a major achievement in green chemistry for isocyanate synthesis. researchgate.net

Beyond eliminating phosgene, sustainability efforts now include the use of renewable feedstocks. Companies are developing isocyanates using a biomass balance (BMB) approach, where fossil-based raw materials are replaced with renewable sources like biogas or bio-naphtha derived from vegetable oils or other residues. basf.usresourcewise.com This strategy significantly reduces the product's carbon footprint without altering its chemical properties, allowing for a direct "drop-in" replacement in existing applications. basf.usresourcewise.com

Comparison of Phosgene vs. Phosgene-Free Isocyanate Synthesis

Feature Phosgene-Based Synthesis Phosgene-Free Synthesis (Carbamate Route)
Primary Reagent Phosgene (highly toxic gas) Carbonic acid esters, Urea (B33335), CO, or CO2 researchgate.net
Byproduct Hydrochloric Acid (HCl) (corrosive) researchgate.net Alcohol (can be recycled) researchgate.net
Safety Concerns High; requires extensive safety infrastructure google.comcore.ac.uk Significantly lower; avoids extremely toxic materials core.ac.uk
Environmental Impact Higher; involves hazardous chemicals and corrosive waste Lower; part of green chemistry initiatives researchgate.net

| Feedstock Potential | Primarily fossil-based | Adaptable to biomass-balanced and renewable feedstocks basf.usresourcewise.com |

Investigation of Solvent-Free Synthesis Techniques

This compound is uniquely suited for use in advanced, environmentally friendly applications that eliminate the need for volatile organic compounds (VOCs). Specifically, it is a key monomer in the synthesis of solvent-free, water-based polyurethane dispersions (PUDs). allnex.comspecialchem.com

The use of m-TMXDI allows for the production of these high-performance dispersions without requiring co-solvents like N-methylpyrrolidone (NMP) or acetone (B3395972). allnex.com This represents a significant manufacturing advantage, simplifying the production process and yielding PUDs with zero VOCs. allnex.comallnex.com The resulting coatings and adhesives offer superior performance characteristics, such as excellent adhesion and toughness, while adhering to strict environmental standards. specialchem.comallnex.com

Reaction Chemistry of 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Urethane (B1682113) Formation Mechanisms with Hydroxyl-Functional Compounds

The reaction of isocyanates with hydroxyl-containing compounds to form urethane linkages is a cornerstone of polyurethane chemistry. In the case of TMXDI, this reaction is significantly influenced by the steric bulk surrounding the isocyanate functional groups.

Kinetic and Mechanistic Studies of Isocyanate-Polyol Reactions

The formation of polyurethanes from the reaction of TMXDI with polyols proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane bond.

Kinetic investigations into the reaction of TMXDI with polyols have revealed that the reaction generally follows second-order kinetics, being first order with respect to both the isocyanate and hydroxyl concentrations. However, the rate of reaction is notably slower when compared to other common diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) or hexamethylene diisocyanate (HDI) under similar conditions. This reduced reactivity is primarily attributed to the steric hindrance imposed by the two methyl groups adjacent to the isocyanate functionality.

One study utilized Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic N=C=O stretching band of TMXDI at approximately 2270 cm⁻¹ as a function of time during the reaction with a polyol. The rate constants derived from these experiments provide quantitative evidence of the moderated reactivity of TMXDI.

Table 1: Illustrative Relative Reaction Rates of Diisocyanates with a Primary Polyol This table is for illustrative purposes and the actual values can vary based on specific reactants, catalysts, and reaction conditions.

Diisocyanate Relative Rate Constant
Hexamethylene Diisocyanate (HDI) 1.0
Isophorone Diisocyanate (IPDI) 0.7

Influence of Steric Hindrance on Reaction Pathways

The steric hindrance in TMXDI not only slows down the primary urethane formation reaction but also significantly influences the potential for side reactions. chemrxiv.org In many isocyanate-based polymerizations, side reactions such as the formation of allophanate (B1242929) and biuret (B89757) linkages can lead to branching and cross-linking, which can be undesirable in certain applications.

The bulky dimethyl groups in TMXDI create a "protective shield" around the isocyanate group, making it less accessible for further reaction with the newly formed urethane linkage to form an allophanate. This steric inhibition of side reactions is a key advantage of TMXDI, allowing for the synthesis of more linear and well-defined polyurethane structures, particularly at elevated temperatures. This characteristic is especially beneficial in the production of thermoplastic polyurethanes and polyurethane dispersions where precise control over the polymer architecture is critical. allnex.cnallnex.com

Urea (B33335) Formation Mechanisms with Amines

The reaction between isocyanates and amines to form urea linkages is significantly faster than the corresponding reaction with alcohols. This high reactivity is a defining feature of polyurea systems.

Reaction Rates and Pathway Analysis for Polyurea Synthesis

The reaction of TMXDI with amines proceeds via a rapid nucleophilic addition. The highly nucleophilic nitrogen atom of the amine readily attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea bond. The reaction is typically so fast that it often occurs at room temperature without the need for a catalyst.

The rate of reaction is dependent on the nature of the amine. Aliphatic amines, being more basic and less sterically hindered, react much faster with TMXDI than aromatic amines. The steric hindrance of TMXDI can be an advantage in polyurea spray applications, as it can provide a more manageable reaction profile compared to less hindered diisocyanates, allowing for better mixing and flow of the reacting components before solidification.

The reaction pathway for polyurea formation from TMXDI and a diamine leads to the formation of a linear polyurea. Similar to urethane formation, the steric hindrance of TMXDI minimizes the occurrence of biuret formation (the reaction of an isocyanate with a urea group), which can lead to unwanted branching. This allows for the creation of polyurea polymers with a more controlled and linear structure.

Carbodiimidization of Isocyanate Groups

Under specific conditions, typically at elevated temperatures and in the presence of a suitable catalyst, isocyanate groups can undergo a condensation reaction with each other to form a carbodiimide (B86325) linkage, with the elimination of carbon dioxide.

Catalytic Strategies for Polycarbodiimide Synthesis

The conversion of TMXDI to polycarbodiimide is a step-growth polymerization process that requires the use of specific catalysts to proceed at a reasonable rate. Phospholene oxides, such as 3-methyl-1-phenyl-2-phospholene-1-oxide, are highly effective catalysts for this reaction. google.comentegris.com

The proposed catalytic cycle involves the nucleophilic attack of the phospholene oxide on the isocyanate carbon, forming a highly reactive phosphinimide intermediate. This intermediate then reacts with a second isocyanate molecule in a [2+2] cycloaddition, followed by the elimination of the catalyst and carbon dioxide to form the carbodiimide linkage. The regenerated catalyst can then participate in further reaction cycles.

The efficiency of the catalytic process is dependent on several factors, including the specific catalyst used, the reaction temperature, and the concentration of the reactants. The progress of the carbodiimidization reaction can be monitored by measuring the evolution of carbon dioxide or by spectroscopic techniques such as FTIR, observing the disappearance of the isocyanate peak and the appearance of the characteristic carbodiimide peak at around 2140-2115 cm⁻¹. The resulting polycarbodiimides derived from TMXDI exhibit excellent thermal stability and are used in various high-performance applications. google.com

Table 2: Common Catalysts for Carbodiimidization of Isocyanates

Catalyst Type Examples
Phospholene Oxides 3-methyl-1-phenyl-2-phospholene-1-oxide
Phosphine (B1218219) Oxides Triphenylphosphine oxide

Prepolymer Formation Chemistry Utilizing 1,3-Bis(1-isocyanato-1-methylethyl)benzene

The synthesis of polyurethanes using this compound, commonly referred to as m-TMXDI, is frequently conducted via a two-step process known as the prepolymer method. aidic.it This technique involves first reacting the diisocyanate with a polyol to form an isocyanate-terminated prepolymer. In a subsequent step, this prepolymer is chain-extended to create the final high-molecular-weight polymer. aidic.it This approach allows for precise control over the polymer's structure and final properties.

Stoichiometric Control and Intermediate Characterization

The formation of an isocyanate-terminated prepolymer is a critical step that dictates the characteristics of the final polyurethane material. Precise control over the reaction stoichiometry and thorough characterization of the resulting intermediate are paramount for achieving reproducible and desired outcomes.

Stoichiometric Control

The key to forming an NCO-terminated prepolymer is the use of a stoichiometric excess of the diisocyanate relative to the polyol. google.com This is expressed as the molar ratio of isocyanate groups to hydroxyl groups (NCO/OH). By maintaining an NCO/OH ratio greater than 2:1, the reaction ensures that the resulting intermediate chains are capped with reactive isocyanate functional groups.

The NCO/OH ratio is a critical variable influencing the prepolymer's molecular weight and viscosity. poliuretanos.com.br A higher NCO/OH ratio results in a lower molecular weight prepolymer with lower viscosity, as the excess diisocyanate acts as a chain terminator and a solvent. poliuretanos.com.br Conversely, a ratio closer to 2:1 will produce a higher molecular weight and more viscous prepolymer. For instance, in the synthesis of certain waterborne polyurethane (WPU) emulsions based on m-TMXDI, a constant NCO/OH ratio of 1.8 was used to achieve the desired prepolymer characteristics before the dispersion and chain extension steps. hilarispublisher.com

Using a significant excess of the diisocyanate (e.g., NCO/OH ratio of 4:1 to 25:1) is a strategy employed to minimize the formation of higher molecular weight oligomers and achieve a narrower molecular weight distribution. google.compoliuretanos.com.br However, this requires a subsequent step to remove the unreacted diisocyanate monomer. poliuretanos.com.br The viscosity of prepolymers derived from m-TMXDI is notably low, a characteristic attributed to the steric hindrance at the tertiary carbon adjacent to the NCO group, which impedes the formation of allophanate cross-links that can increase viscosity, even at elevated processing temperatures. poliuretanos.com.br

The following table illustrates the typical influence of the NCO/OH ratio on the properties of an m-TMXDI-based prepolymer.

NCO/OH RatioResulting Free %NCOAverage Molecular WeightPrepolymer Viscosity
2.5 : 1HighLowLow
2.0 : 1MediumMediumMedium
1.8 : 1LowHighHigh

Note: The values are illustrative and can vary based on the specific polyol used and reaction conditions.

Intermediate Characterization

To ensure the prepolymer meets the required specifications for the subsequent chain-extension step, its chemical and physical properties are carefully characterized using various analytical techniques.

Isocyanate Content Titration : The determination of the free isocyanate group content (%NCO) is the most critical quality control parameter for the prepolymer. allnex.com The standard method involves reacting a known mass of the prepolymer with an excess of a secondary amine, such as di-n-butylamine, and then back-titrating the unreacted amine with a standardized acid solution. ijert.org The exact %NCO value is essential for calculating the stoichiometric amount of chain extender needed in the final polymerization step. allnex.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is a powerful tool for monitoring the progress of the prepolymerization reaction. The reaction is tracked by observing the disappearance of the characteristic sharp absorption band of the isocyanate group (–N=C=O) at approximately 2270 cm⁻¹. hilarispublisher.comthescipub.com Simultaneously, the formation of the urethane linkage is confirmed by the appearance of a carbonyl (–C=O) stretching peak around 1701-1720 cm⁻¹ and an N–H stretching band in the region of 3300–3400 cm⁻¹. hilarispublisher.commdpi.com

Gel Permeation Chromatography (GPC) : GPC is employed to determine the average molecular weight (both number-average, Mₙ, and weight-average, Mₙ) and the molecular weight distribution, or polydispersity index (PDI), of the prepolymer. hilarispublisher.comresearchgate.netmdpi.com This information is vital for understanding how reaction parameters like stoichiometry and time affect the prepolymer structure. ijert.org A narrow PDI is often desirable for achieving uniform properties in the final elastomer. poliuretanos.com.br

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy can be used to provide detailed structural confirmation of the prepolymer. hilarispublisher.comresearchgate.net These techniques verify the formation of urethane bonds and can be used to identify the end-groups and quantify the composition of the prepolymer chains.

The table below summarizes the primary analytical techniques used for characterizing m-TMXDI-based prepolymers.

Analytical TechniqueInformation Obtained
Titration Quantitative measure of free isocyanate (%NCO) content.
FTIR Spectroscopy Monitors reaction progress by tracking the disappearance of NCO groups and the appearance of urethane linkages.
GPC Determines average molecular weight and molecular weight distribution (PDI).
NMR Spectroscopy Confirms the chemical structure and composition of the prepolymer.
Viscometry Measures the viscosity, a key processing parameter.

Through rigorous stoichiometric control and comprehensive intermediate characterization, the synthesis of m-TMXDI-based prepolymers can be precisely managed to produce intermediates with tailored properties for a wide range of high-performance polyurethane applications.

Polymerization Pathways and Mechanisms Involving 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Polyurethane and Polyurea Synthesis Routes

The synthesis of polyurethanes and polyureas from 1,3-bis(1-isocyanato-1-methylethyl)benzene typically proceeds through a multi-step approach, beginning with the formation of a prepolymer. This method allows for controlled polymer growth and the incorporation of specific functionalities.

The prepolymer mixing process is a foundational technique in polyurethane chemistry. It involves the reaction of a diisocyanate, in this case, this compound, with a polyol at a specific stoichiometric ratio where the isocyanate groups are in excess. This ensures that the resulting oligomer is terminated with reactive isocyanate groups.

The reaction is typically carried out in a moisture-free environment under a nitrogen atmosphere at temperatures ranging from 40°C to 150°C to prevent unwanted side reactions of the isocyanate with water. google.com A catalyst, such as dibutyltin (B87310) dilaurate, may be used to control the reaction rate. The key to this process is controlling the NCO/OH molar ratio, which is generally kept between 2:1 and 5:1. google.com This ratio dictates the molecular weight of the prepolymer and its free isocyanate content, which are critical parameters for the subsequent polymerization steps. The sterically hindered nature of the isocyanate groups in m-TMXDI results in a slower reaction rate, which can be advantageous for process control. wikipedia.org

Table 1: Typical Components in a Prepolymer Mixing Process with this compound

Component Chemical Name/Type Function
Diisocyanate This compound (m-TMXDI) Monomer; forms the hard segment of the polymer.
Polyol Polyether polyol (e.g., Poly(tetramethylene ether) glycol) or Polyester polyol (e.g., Poly(butylene adipate)) Co-monomer; forms the soft segment, providing flexibility.
Catalyst Dibutyltin dilaurate (DBTDL) or Stannous octoate Accelerates the reaction between isocyanate and hydroxyl groups.
Solvent (Optional) Methyl ethyl ketone (MEK) or N-methyl-2-pyrrolidone (NMP) Reduces viscosity for better mixing and handling.

Following the synthesis of the isocyanate-terminated prepolymer, the next step in creating aqueous polymer systems is dispersion via emulsion techniques. This involves dispersing the viscous prepolymer into water with high shear mixing. For the dispersion to be stable, the prepolymer must have hydrophilic characteristics.

This hydrophilicity is typically achieved by incorporating an "internal emulsifier" into the prepolymer backbone. A common internal emulsifier is a diol containing a carboxylic acid group, such as dimethylolpropionic acid (DMPA). Before dispersion in water, the acid group is neutralized with a tertiary amine (e.g., triethylamine), forming an ionic salt. This ionic character makes the prepolymer self-dispersible in water, leading to the formation of a stable oil-in-water emulsion without the need for external surfactants. The stability and particle size of the resulting dispersion are influenced by factors such as the concentration of ionic groups, the viscosity of the prepolymer, and the energy input during the dispersion process.

Waterborne polyurethane dispersions (PUDs) are advanced materials that leverage the emulsion techniques described above. The complete process for forming a PUD using this compound involves three main stages: prepolymer synthesis, dispersion, and chain extension. wikipedia.org

Prepolymer Synthesis: As detailed in 4.1.1, m-TMXDI is reacted with an excess of polyol and a hydrophilic monomer like DMPA to form an isocyanate-terminated, water-dispersible prepolymer.

Dispersion: The carboxylic acid groups on the prepolymer backbone are neutralized with an amine. Subsequently, the neutralized prepolymer is dispersed in water under vigorous agitation, forming a stable emulsion of prepolymer particles. The slower reactivity of m-TMXDI is particularly beneficial during this stage, as it minimizes premature reaction with water, allowing more time for effective dispersion. wikipedia.org

Chain Extension: A chain extender, typically a diamine (like ethylenediamine) or a diol (like 1,4-butanediol), is added to the aqueous dispersion. The chain extender diffuses into the prepolymer particles and reacts with the terminal isocyanate groups. If a diamine is used, it forms urea (B33335) linkages, resulting in a poly(urethane-urea) dispersion. If a diol is used, it forms urethane (B1682113) linkages, yielding a polyurethane dispersion. This final step significantly increases the polymer's molecular weight and solidifies the particles, completing the formation of the stable dispersion.

Table 2: Key Stages in Waterborne Polyurethane Dispersion (PUD) Formation

Stage Description Key Reactants/Agents Result
1. Prepolymer Synthesis Reaction of excess diisocyanate with polyols to form an NCO-terminated oligomer. This compound, Polyol, Dimethylolpropionic acid (DMPA) NCO-terminated prepolymer with internal emulsifying groups.
2. Dispersion Neutralization of acid groups followed by dispersion of the prepolymer in water. Triethylamine (B128534) (neutralizer), Water (continuous phase) Stable aqueous emulsion of prepolymer particles.
3. Chain Extension Addition of a chain extender to the dispersion to increase molecular weight. Ethylenediamine (for polyurea) or 1,4-Butanediol (for polyurethane) High molecular weight polymer dispersed in water (PUD).

Advanced Polymerization Strategies

Beyond conventional polyurethane and polyurea synthesis, this compound can be involved in more advanced polymerization techniques to create polymers with highly specific properties and architectures.

Coordination polymerization is a method that utilizes metal-based catalysts to achieve high control over polymer structure, stereochemistry, and molecular weight. While commonly applied to olefins and other vinyl monomers, research has explored coordination polymerization for isocyanates to produce well-defined helical polymers. mdpi.com

The application of coordination polymerization specifically to this compound is not widely documented in mainstream polymer science. The mechanism for isocyanate coordination polymerization typically involves the insertion of the C=N bond of the isocyanate monomer into a metal-initiator bond. mdpi.com This process can be highly stereospecific, leading to isotactic or syndiotactic polymers with ordered structures. For a diisocyanate like m-TMXDI, this could theoretically lead to the formation of highly structured, cross-linked networks or coordination polymers where the metal centers link the polymer chains. youtube.commdpi.com However, the steric hindrance around the isocyanate groups in m-TMXDI presents a significant challenge for the coordination complex, making this a specialized and less common polymerization route for this particular monomer.

This compound plays a crucial role as a building block in hybrid polymer systems that are ultimately cured via radical polymerization. This is typically achieved by first synthesizing a urethane acrylate (B77674) oligomer.

In this two-step process, this compound is reacted with a hydroxy-functional acrylate or methacrylate (B99206) monomer, such as 2-hydroxyethyl methacrylate (HEMA). core.ac.uk Each isocyanate group reacts with the hydroxyl group of the HEMA molecule, forming a urethane linkage and leaving the methacrylate's reactive double bond intact. The resulting molecule is a urethane dimethacrylate, which combines the toughness and flexibility of the urethane backbone with the rapid curing capability of acrylate groups.

This urethane dimethacrylate oligomer can then be formulated with a photoinitiator and other acrylate monomers and crosslinkers. google.com Upon exposure to UV light or another radical source, the acrylate groups undergo rapid free-radical polymerization, forming a highly cross-linked, durable thermoset material. This hybrid approach is fundamental to the formulation of UV-curable coatings, adhesives, and inks. researchgate.netgoogle.com

Table 3: Example Components for a UV-Curable Hybrid System

Component Type Chemical Name/Example Function in the System
Urethane Acrylate Oligomer Product of this compound + 2-Hydroxyethyl methacrylate Provides core properties like flexibility, toughness, and chemical resistance.
Reactive Diluent Isobornyl Acrylate Lowers viscosity for application and copolymerizes into the final network.
Crosslinker Trimethylolpropane (B17298) Triacrylate (TMPTA) Increases crosslink density, hardness, and solvent resistance.
Photoinitiator 2-Hydroxy-2-methylpropiophenone Generates free radicals upon exposure to UV light to initiate polymerization.

Crosslinking Phenomena in this compound-Derived Networks

Crosslinking is a critical process that transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical properties. In polymer systems derived from this compound, also known as m-tetramethyl xylene diisocyanate (m-TMXDI), crosslinking establishes the final architecture and performance of the material.

Mechanisms of Covalent and Ionic Crosslinking

The formation of networks from this compound predominantly involves the creation of stable covalent crosslinks. The highly reactive isocyanate (-NCO) groups are central to this process.

Covalent Crosslinking: The primary covalent crosslinking reactions for isocyanates include:

Urethane and Urea Formation: The fundamental reaction is with active hydrogen-containing compounds. Reaction with polyols (containing hydroxyl, -OH, groups) forms urethane linkages, while reaction with polyamines (containing amine, -NH2, groups) forms urea linkages. When a tri- or higher-functional polyol or polyamine is used, a crosslinked network is directly formed.

Allophanate (B1242929) and Biuret (B89757) Formation: Further crosslinking can occur when an isocyanate group reacts with the N-H bond of a previously formed urethane or urea linkage. This results in the formation of allophanate and biuret crosslinks, respectively. These reactions typically require elevated temperatures (often above 110-120°C) or specific catalysts and lead to a higher crosslink density. researchgate.net

Isocyanurate (Trimerization): Three isocyanate groups can react with each other in a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. nih.gov This creates a trifunctional crosslink point, contributing significantly to the network's thermal and chemical resistance. nih.govutwente.nl This process is often catalyzed and can be promoted by heating. nih.gov

Ionic Crosslinking: While covalent bonds are the primary mechanism, ionic crosslinking can be introduced into polyurethane networks to create hybrid materials with dynamic or responsive properties. researchgate.netrsc.org This is not an inherent reaction of this compound itself but is achieved by incorporating ion-containing monomers into the polymer backbone. These ionic groups can then form crosslinks through electrostatic interactions, often mediated by metal ions. researchgate.netnih.gov For example, carboxyl groups can be incorporated into the polymer structure and subsequently crosslinked with divalent metal cations like zinc. researchgate.net These ionic crosslinks are typically reversible and can be disrupted by changes in temperature or chemical environment, imparting properties like self-healing or shape memory to the material. researchgate.netnih.gov

Table 1: Key Covalent Crosslinking Reactions in Isocyanate Chemistry

Crosslink TypeReactantsResulting LinkageTypical Conditions
UrethaneIsocyanate + Hydroxyl-NH-CO-O-Often catalyzed, can proceed at room or elevated temperatures
UreaIsocyanate + Amine-NH-CO-NH-Typically rapid, often requires no catalyst
AllophanateIsocyanate + Urethane>N-CO-NH-CO-O-Elevated temperatures (>110°C) or specific catalysts researchgate.net
BiuretIsocyanate + Urea>N-CO-NH-CO-NH-Elevated temperatures (>120°C) or specific catalysts researchgate.net
Isocyanurate3 x IsocyanateCyclic TrimerCatalysts and/or thermal activation required nih.govutwente.nl

Role of Thermal Activation in Network Formation

Temperature is a critical parameter governing the kinetics and ultimate structure of networks derived from this compound. Thermal activation influences network formation in several ways:

Increased Reaction Rates: As with most chemical reactions, increasing the temperature accelerates the rate of urethane and urea formation, reducing curing times.

Activation of Secondary Reactions: The formation of allophanate, biuret, and isocyanurate crosslinks often has a higher activation energy than the initial urethane/urea reaction. researchgate.net Therefore, thermal curing is frequently employed to promote these secondary reactions, which increase the final crosslink density and enhance the material's thermal stability. nih.gov Stepwise heating protocols, for instance, might involve an initial phase at a moderate temperature (e.g., 60-80°C) for gel formation, followed by post-curing at higher temperatures (e.g., 120-160°C) to ensure complete reaction and the formation of a rigid, highly crosslinked structure. nih.gov

Use of Blocked Isocyanates: In some applications, "blocked" isocyanates are used to create stable, one-component systems. The isocyanate groups are reacted with a blocking agent to form a thermally labile bond. The reactive isocyanate is then regenerated in-situ by heating the system, which releases the blocking agent and allows the crosslinking reaction to proceed. utwente.nl This provides temporal control over the curing process.

The curing kinetics and activation energy of these network-forming reactions can be studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the reactions at different heating rates. core.ac.uk

Control of Cross-Link Density in Polymeric Systems

The crosslink density, defined as the number of crosslinks per unit volume, is a key structural parameter that dictates the properties of the final polymer network. Higher crosslink density generally leads to increased hardness, modulus, and thermal stability, but reduced elongation and swelling capacity. researchgate.net Several strategies are employed to control this parameter in systems using this compound:

Stoichiometric Ratio: The molar ratio of isocyanate groups to active hydrogen groups (e.g., the NCO/OH ratio) is a primary control factor. core.ac.uk An NCO/OH ratio of 1.0 is theoretically required to form a linear polymer from difunctional monomers. Using an excess of the isocyanate component (NCO/OH > 1.0) provides free -NCO groups that can undergo secondary reactions (allophanate, biuret, trimerization) to form crosslinks, thereby increasing the crosslink density. researchgate.net

Functionality of Monomers: Incorporating monomers with a functionality greater than two is a direct way to build a network. For example, using a triol, such as trimethylolpropane (TMP), in addition to a diol in a polyurethane formulation introduces branching points that become covalent crosslinks. researchgate.net The crosslink density can be systematically varied by adjusting the amount of the multifunctional agent added to the formulation. researchgate.net

Reaction Conditions: As discussed, temperature and catalysts can be used to promote or limit secondary crosslinking reactions like allophanate and isocyanurate formation, providing another level of control over the final network density. researchgate.netnih.gov

The crosslink density of a formed network is often experimentally determined through equilibrium swelling measurements. The sample is immersed in a suitable solvent, and the amount of solvent absorbed is used in the Flory-Rehner equation to calculate the molecular weight between crosslinks, from which the crosslink density can be derived. researchgate.netmostwiedzy.pl

Table 2: Factors Influencing Crosslink Density

FactorMechanism of ControlEffect of Increase
NCO/OH RatioProvides excess -NCO for secondary crosslinking reactionsIncreased crosslink density researchgate.net
Multifunctional Monomer Content (e.g., Triols)Directly introduces branch points into the networkIncreased crosslink density researchgate.net
Curing Temperature/TimePromotes secondary reactions (allophanate, isocyanurate)Increased crosslink density nih.gov
Catalyst ConcentrationAccelerates specific crosslinking reactionsCan increase crosslink density depending on catalyst selectivity

Interpenetrating Polymer Network (IPN) Formation

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymers are at least partially interlaced on a molecular scale but are not covalently bonded to each other. researchgate.net The use of this compound as a crosslinker for one of the networks allows for the creation of polyurethane-based IPNs with tailored properties.

Simultaneous and Sequential IPN Synthesis Methodologies

There are two primary methods for synthesizing IPNs:

Sequential IPN Synthesis: This is the most common method. In the first step, a crosslinked network of polymer 1 is synthesized. In the case of a polyurethane network, this would involve reacting a polyol, a chain extender, and this compound. In the second step, this network is swollen with the monomer mixture for polymer 2, which includes its own monomer, initiator, and crosslinker. Finally, the monomer mixture within the first network is polymerized and crosslinked in-situ, forming the second interlaced network. researchgate.netresearchgate.net

Simultaneous IPN Synthesis (SIN): In this approach, the monomers, initiators, and crosslinkers for both networks are mixed together in a homogeneous solution. The two polymerization reactions then proceed at the same time but via independent, non-interfering mechanisms. researchgate.netresearchgate.net For example, a polyurethane network could be formed via the step-growth polyaddition reaction of this compound with a polyol, while a polyacrylate network is simultaneously formed via a free-radical chain polymerization.

Development of Semi- and Pseudo-IPN Architectures

In addition to full IPNs where both components are crosslinked, related architectures can be developed:

Semi-IPNs: A semi-IPN is formed when a crosslinked polymer network is interpenetrated by a linear or branched (but not crosslinked) polymer. researchgate.netaston.ac.uk The synthesis is similar to a sequential IPN, but the second polymerization step is conducted without a crosslinking agent. researchgate.net For example, a network formed from this compound could be swollen with a monomer like methyl methacrylate, which is then polymerized to form linear chains entrapped within the polyurethane network. researchgate.net The physical entanglements of the linear polymer within the network can still significantly modify the material's properties, often improving toughness and damping characteristics. aston.ac.uk

Pseudo-IPNs: This term is sometimes used interchangeably with semi-IPNs. It describes a system where a linear polymer is dissolved in a monomer before that monomer is polymerized and crosslinked. The linear polymer becomes physically entangled and trapped within the resulting network. The key characteristic of both semi- and pseudo-IPNs is the combination of a crosslinked component providing structural integrity and a non-crosslinked component that modifies the properties. researchgate.net

Advanced Materials and Composites Derived from 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Waterborne Polyurethane (WPU) and Polyurethane Dispersion (PUD) Systems

Waterborne polyurethane dispersions (PUDs) are increasingly favored over their solvent-based counterparts due to environmental regulations and safety concerns. hilarispublisher.com The use of 1,3-Bis(1-isocyanato-1-methylethyl)benzene in these systems is particularly advantageous due to its suitability for waterborne applications, often allowing for the preparation of solvent-free dispersions. allnex.com

Waterborne polyurethane/acrylic (WPU/A) hybrid emulsions combine the desirable properties of both polyurethanes (such as toughness and flexibility) and acrylics (such as gloss and chemical resistance). The synthesis of these hybrids can be achieved through various methods, including the polymerization of acrylic monomers in the presence of a polyurethane dispersion. researchgate.net

While specific formulations detailing the use of this compound in WPU/Acrylic hybrid emulsions are not extensively detailed in publicly available research, the general synthesis process involves the creation of a polyurethane prepolymer which is then dispersed in water. Subsequently, acrylic monomers are introduced and polymerized to form the hybrid emulsion. A study on m-TMXDI-based anionic poly(urethane-urea) dispersions describes the preparation of WPU/AC hybrid emulsions by the emulsion polymerization of a mixture of acrylic monomers (styrene, methyl methacrylate (B99206), and butyl acrylate) in the presence of the WPU dispersion. researchgate.net The structures of these WPU/AC hybrids were confirmed by Fourier-transform infrared spectroscopy (FTIR), and their particle size, distribution, and morphology were investigated using dynamic light scattering (DLS) and transmission electron microscopy (TEM). researchgate.net

A patent for a process to prepare polyurethane/acrylic hybrid dispersions mentions the use of various diisocyanates, including 1,3-bis(isocyanatomethyl)cyclohexane, but does not specifically list this compound in its detailed examples. google.com The process involves reacting a natural oil polyol with a diisocyanate to form a prepolymer, diluting it with methyl methacrylate, enhancing its water-dispersibility, and then polymerizing with other ethylenically unsaturated nonionic monomers. google.com

The following table provides a generalized conceptual formulation for a WPU/Acrylic hybrid emulsion, based on common components mentioned in the literature.

ComponentFunctionExample Materials
DiisocyanatePolyurethane backbone formationThis compound (m-TMXDI)
PolyolSoft segment of polyurethanePoly(tetramethylene ether) glycol (PTMEG), Polyester polyols
Hydrophilic MonomerImparts water dispersibilityDimethylolpropionic acid (DMPA)
Neutralizing AgentNeutralizes acidic groupsTriethylamine (B128534) (TEA)
Chain ExtenderIncreases molecular weightEthylenediamine, Hydrazine
Acrylic MonomersForms the acrylic phaseMethyl methacrylate (MMA), Butyl acrylate (B77674) (BA), Styrene (St)
InitiatorInitiates acrylic polymerizationAmmonium (B1175870) persulfate (APS)

Self-crosslinking PUDs are one-component systems that can form crosslinked networks without the need for an external crosslinker, leading to enhanced chemical resistance, mechanical properties, and durability. puringlobal.com This crosslinking can occur through various mechanisms, such as the reaction between carbonyl groups and hydrazides (ketone-hydrazine chemistry) or through silane (B1218182) condensation. scirp.org

A study on synthesizing self-crosslinking waterborne polyurethane-silanol dispersions for waterproofing applications incorporated a post-crosslinking system based on the ketone-hydrazine mechanism. scirp.org This involved synthesizing a diol containing a carbonyl group, incorporating it into the polyurethane backbone, and then adding a dihydrazide during the dispersion step to facilitate crosslinking during film formation. scirp.org Another approach involves the incorporation of silanol (B1196071) groups, which can self-crosslink, to improve solvent resistance and adhesion. scirp.org

Interpenetrating Polymer Networks (IPNs) Based on this compound

Interpenetrating polymer networks (IPNs) are polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. researchgate.net This results in a physical interlocking of the polymer chains, which can lead to materials with synergistic properties.

The synthesis of polyurethane/polystyrene (PU/PS) IPNs generally involves the simultaneous or sequential polymerization of the constituent networks. While specific research on PU/PS IPNs derived from this compound is limited in the reviewed literature, the principles of IPN formation are well-established. The unique properties of m-TMXDI-based polyurethanes, such as improved elastomeric properties and miscibility with less polar polymers, could offer advantages in the formation of PU/PS IPNs. allnex.com

IPNs composed of polyurethane and poly(methacrylates) have been synthesized to create materials with high toughness and transparency. auburn.edu A study on such IPNs investigated the use of both aliphatic and aromatic isocyanates in the polyurethane phase. auburn.edu Although this compound was not specifically mentioned, its aliphatic nature suggests it could be a suitable candidate for creating these materials. The research found that sequential polymerization, where one network is formed before the other, can lead to materials with improved properties due to better phase compatibility. auburn.edu

A study on three-component IPNs of polyurethane, poly(n-butyl methacrylate), and poly(methyl methacrylate) demonstrated that these materials exhibit high damping characteristics over a broad temperature range and enhanced thermal stability. scispace.com The synthesis involved a combination of simultaneous and sequential polymerization methods. scispace.com

Specialty Polymeric Material Development

The distinct characteristics of this compound make it a valuable component in the development of various specialty polymeric materials. Its use can lead to polyurethanes with better adhesion to non-polar substrates, improved elastomeric properties, and better rheology with less polar polymers. allnex.com

Applications for m-TMXDI-based polymers include:

Specialty Coatings: Its excellent light stability and durability make it suitable for high-performance coatings, including metallic base coats, primers for plastics, and soft-feel coatings. allnex.com

Adhesives: The aromatic ring in its structure contributes to better adhesion on low-surface-energy substrates. allnex.com It has received FDA sanction for use in food packaging adhesives under specific conditions. allnex.com

Elastomers: Polyurethane elastomers with good compression set properties have been developed using p-TMXDI, a structural isomer of m-TMXDI. google.com

The development of co-solvent-free and zero-VOC PUDs is an area of innovation where m-TMXDI plays a significant role. allnex.com Its ability to produce low-viscosity prepolymers facilitates the manufacturing of environmentally friendly waterborne systems. allnex.com

TMXDI-Based Polyether Urethane (B1682113) Acrylate Oligomers

Polyether urethane acrylate oligomers based on meta-tetramethylxylylene diisocyanate (TMXDI) are valued for their ability to reduce the viscosity of polymerizable formulations when compared to oligomers synthesized from other isocyanates. sigmaaldrich.com This characteristic is particularly advantageous in applications such as films, coatings, and adhesives. sigmaaldrich.com The incorporation of TMXDI into the oligomer structure has been shown to significantly improve adhesion to substrates with low surface energy, including polyethylene (B3416737) and polypropylene (B1209903). sigmaaldrich.com Furthermore, these oligomers can impart increased elongation-at-break values to the cured products, enhancing their flexibility and durability. sigmaaldrich.com

The synthesis of these oligomers typically involves the reaction of a polyol polyether, TMXDI, and a hydroxyl-terminated (meth)acrylate monomer. sigmaaldrich.com In a representative process, a polypropylene oxide-based diol and TMXDI are reacted in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL). sigmaaldrich.com The resulting prepolymer is then end-capped with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate, to introduce polymerizable groups. specialchem.comresearchgate.net The final properties of the oligomer and the cured material can be tailored by adjusting the molecular weight of the polyol and the molar ratios of the reactants. sigmaaldrich.com

Table 1: Properties of TMXDI-Based Polyether Urethane Acrylate Oligomers

Property Description Source
Viscosity Lower compared to other isocyanate-based oligomers. sigmaaldrich.com
Adhesion Significantly enhanced on low surface energy substrates like polyethylene and polypropylene. sigmaaldrich.com
Elongation-to-Break Increased values in cured products, leading to improved flexibility. sigmaaldrich.com
Applications Well-suited for formulations for films, coatings, and adhesives. sigmaaldrich.com

Design of Transient Polymer Networks with Dynamic Crosslinks

Transient polymer networks, which feature dynamic crosslinks, represent a class of materials capable of adapting their structure and properties in response to external stimuli. allnex.com These networks, often referred to as covalent adaptable networks (CANs), contain reversible covalent bonds that can undergo exchange reactions. esslabshop.com This dynamic nature allows the material to exhibit properties such as self-healing, malleability, and recyclability, which are not typically found in traditional thermosets. allnex.comesslabshop.com

Quaternary Ammonium Urethane-Dimethacrylates for Antibacterial Applications

In the field of dental restorative materials, there is a growing interest in developing composites with antibacterial properties to prevent secondary caries. haz-map.com To this end, novel quaternary ammonium urethane-dimethacrylates (QAUDMAs) have been synthesized using TMXDI as a core component. wikipedia.orggoogle.com These monomers are designed to be copolymerized with common dental dimethacrylates to create antibacterial dental composites. wikipedia.orggoogle.com

The synthesis involves the reaction of TMXDI with a quaternary ammonium-functionalized methacrylate, such as 2-(methacryloyloxy)ethyl-2-decylhydroxyethylmethylammonium bromide. haz-map.comwikipedia.orggoogle.com The resulting TMXDI-based QAUDMAs can then be incorporated into a resin matrix typically composed of bisphenol A glycerolate dimethacrylate (Bis-GMA), urethane-dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). wikipedia.orggoogle.com

Research has shown that copolymers containing these TMXDI-based QAUDMAs exhibit antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli. wikipedia.orggoogle.com Importantly, the introduction of these antibacterial monomers does not significantly compromise the essential physicochemical and mechanical properties of the dental composite. wikipedia.orggoogle.com While properties like water sorption and leachability may increase slightly, they can remain within acceptable limits for dental applications. wikipedia.orggoogle.com

Table 2: Physicochemical and Mechanical Properties of Dental Copolymers with and without TMXDI-Based QAUDMA

Property Reference Copolymer (0% QAUDMA) Copolymer with 20 wt.% QA10+TMXDI Source
Degree of Conversion (%) 63.8 ± 0.5 61.3 ± 0.8 wikipedia.orggoogle.com
Flexural Strength (MPa) 114.8 ± 10.9 108.9 ± 12.0 wikipedia.orggoogle.com
Flexural Modulus (GPa) 2.5 ± 0.2 2.5 ± 0.2 wikipedia.orggoogle.com
Hardness (HB) 13.5 ± 0.4 13.9 ± 0.2 wikipedia.orggoogle.com
Water Sorption (µg/mm³) 17.5 ± 0.7 25.4 ± 1.0 wikipedia.orggoogle.com
Antibacterial Effect (MIC against S. aureus in mg/mL) >10 2.5 wikipedia.orggoogle.com

Thio-urethane Oligomers in Methacrylate-Based Dental Composites

Polymerization stress is a significant challenge in dental restorative composites, leading to potential issues like marginal gap formation and reduced longevity of the restoration. nih.gov The incorporation of thio-urethane oligomers, synthesized using TMXDI, into methacrylate-based dental composites has been investigated as a strategy to mitigate this stress. ontosight.ainih.govmdpi.com These oligomers are created by reacting TMXDI (an aromatic diisocyanate) with a multifunctional thiol, such as trimethylol-tris-3-mercaptopropionate (TMP), leaving pendant thiol groups. nih.govmdpi.com

When added to a conventional BisGMA-TEGDMA dental resin matrix, these thio-urethane oligomers have been shown to significantly reduce polymerization stress. nih.govmdpi.com This stress reduction is attributed to a delay in the gelation and vitrification of the polymerizing network, allowing for more extensive relaxation before the material solidifies. ontosight.ai Concurrently, the presence of the thio-urethane oligomers can lead to an increase in the final degree of conversion of the methacrylate groups. nih.govmdpi.com This is beneficial as a higher conversion is generally associated with improved mechanical properties and biocompatibility. nih.gov

Furthermore, studies have demonstrated that composites containing TMXDI-based thio-urethane oligomers exhibit enhanced mechanical properties, including higher flexural strength and fracture toughness, compared to control materials. nih.govmdpi.com

Table 3: Effect of Aromatic Thio-urethane Oligomer on Dental Composite Properties

Property Control (0 wt% Oligomer) 10 wt% Aromatic Oligomer 20 wt% Aromatic Oligomer Source
Polymerization Stress (MPa) 4.3 ± 0.3 3.6 ± 0.3 3.3 ± 0.2 nih.govmdpi.com
Degree of Conversion (%) 65.2 ± 1.8 68.9 ± 1.1 71.5 ± 1.9 nih.govmdpi.com
Flexural Strength (MPa) 126.9 ± 9.8 148.8 ± 12.5 155.6 ± 11.4 nih.govmdpi.com
Fracture Toughness (MPa·m¹/²) 1.3 ± 0.1 1.6 ± 0.1 1.8 ± 0.2 nih.govmdpi.com

Research into Fire-Retardant Polymer Systems

The fire safety of polymeric materials is a critical concern in many applications, from construction and transportation to electronics. Polyurethanes, while versatile, can be combustible, and research into improving their fire retardancy is ongoing. Fire retardants can be incorporated into polymers as additives or reactive components.

While TMXDI is used in a wide array of polyurethane applications, including coatings, adhesives, and elastomers, specific research focusing on its role in fire-retardant systems is not widely available in the public domain. ontosight.aigoogle.com The inherent chemical structure of a diisocyanate can influence the fire performance of the resulting polyurethane. For example, the presence of an aromatic ring, as in TMXDI, can contribute to char formation upon combustion, which can act as a barrier to heat and mass transfer, thereby slowing the spread of flames. However, without specific studies, the direct contribution of the TMXDI structure to the fire retardancy of a polymer system remains an area for further investigation. One niche application notes its use as a curing agent for hydroxy-terminated polymers in composite rocket propellant compositions, a field where combustion properties are paramount. researchgate.net

Thermally-Reversible Shell Wall Precursors for Microencapsulation

Microencapsulation is a technology used to entrap a core material within a shell, often for controlled release or protection of the core. In advanced applications, there is a need for "smart" microcapsules that can release their contents in response to a specific trigger, such as heat. This can be achieved by designing the shell wall with thermally-reversible crosslinks. wikipedia.org

The Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, is a well-known example of a thermally reversible chemical reaction. google.com By incorporating furan (B31954) (diene) and maleimide (B117702) (dienophile) groups into the polymer backbone of a microcapsule shell, it is possible to create a crosslinked network that can de-crosslink upon heating (retro-Diels-Alder) and re-form upon cooling. This allows for the controlled release of the encapsulated material.

Isocyanates are key reactants in interfacial polymerization, a common method for forming microcapsule shells. TMXDI has been used in the synthesis of microcapsule walls, where it is blended with other isocyanates to control the release rate of the core material. While this specific application does not utilize thermal reversibility, it demonstrates the suitability of TMXDI for microcapsule formation. By designing a synthesis route where TMXDI is reacted with monomers containing furan or maleimide moieties, it would be feasible to create thermally-reversible polyurethane shell wall precursors for triggered-release microencapsulation systems. wikipedia.org

Modification and Derivatization Strategies for 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Based Polymers

Chemical Modification of Polymer Backbones

The inherent properties of polymers based on 1,3-Bis(1-isocyanato-1-methylethyl)benzene, also known as m-tetramethyl xylene diisocyanate (m-TMXDI), can be significantly altered through the chemical modification of their backbone. These modifications introduce new functional groups or polymer chains, thereby tuning the material's performance characteristics.

Chitosan (B1678972) Modification of Waterborne Polyurethanes

A significant advancement in the development of environmentally friendly and biocompatible materials is the modification of m-TMXDI-based waterborne polyurethanes (WPUs) with chitosan. Chitosan, a natural polymer, is known for its biodegradability, biocompatibility, and antimicrobial properties.

The modification is typically carried out using a prepolymer mixing process. An NCO-terminated WPU prepolymer is first synthesized from m-TMXDI and a polyol. Subsequently, an aqueous solution of chitosan is introduced. The terminal isocyanate (NCO) groups of the WPU prepolymer react with the primary amino (-NH2) groups of the chitosan, which acts as a chain extender. hilarispublisher.com This process covalently bonds the chitosan to the polyurethane backbone.

Research has shown that increasing the proportion of aqueous chitosan in the formulation leads to notable improvements in the final material. As the chitosan content increases, there is a corresponding increase in the molecular weight, hydrophilicity (evidenced by a lower water contact angle), and antimicrobial performance of the resulting WPU films. hilarispublisher.com For instance, WPU modified with chitosan demonstrates a significant bacterial inhibition effect against E. coli. hilarispublisher.com

Table 1: Effect of Chitosan Content on m-TMXDI-Based Waterborne Polyurethane Properties
Sample IDChitosan/EDA RatioWater Contact Angle (°)Antimicrobial Activity (vs. E. coli)
WPU0/175.2No inhibition
WPU-CH-0.20.2/0.868.5Inhibition observed
WPU-CH-0.40.4/0.665.1Inhibition observed
WPU-CH-0.60.6/0.462.8Confirmed antimicrobial effect (>2)
WPU-CH-11/058.3Confirmed antimicrobial effect (>2)

Data derived from studies on m-TMXDI based waterborne polyurethanes modified with aqueous chitosan. EDA (ethylenediamine) is a conventional chain extender. hilarispublisher.com

Incorporation of Ionic Functionalities and Carboxyl Groups

To enable the dispersion of polyurethanes in water without significant use of organic solvents, ionic functionalities are incorporated into the polymer backbone. This is a common strategy for producing anionic waterborne polyurethane dispersions (PUDs). For TMXDI-based systems, this is achieved by integrating a component with a carboxyl group during polymerization.

The most common method involves using a diol containing a carboxylic acid group, such as 2,2-bis(hydroxymethyl)propionic acid (DMPA), during the synthesis of the prepolymer. pcimag.com The hydroxyl groups of DMPA react with the isocyanate groups of TMXDI, incorporating the DMPA into the polyurethane backbone. The sterically hindered carboxylic acid group in DMPA is less reactive towards isocyanates and remains pendant on the polymer chain. pcimag.com

After the prepolymer is formed, the carboxylic acid groups are neutralized with a tertiary amine, like triethylamine (B128534) (TEA), to form carboxylate anions (-COO⁻). pcimag.comiau.ir This imparts an ionic charge to the polymer chain, which allows for stable dispersion in water through electrostatic repulsion. This "internal emulsifier" method is crucial for creating solvent-free or low-VOC PUDs. allnex.com The resulting anionic TMXDI-based PUDs can be used in a variety of applications, including coatings and adhesives. researchgate.net

Grafting Hydrophilic Polymers for Surface Property Enhancement

The surface properties of TMXDI-based polyurethanes can be tailored by grafting hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), onto the surface. This strategy is employed to enhance biocompatibility, reduce protein adhesion, and increase the hydrophilicity of the material.

A common method for grafting PEG onto a polyurethane surface is a two-step procedure. nih.govresearchgate.net

Activation of the Surface : The polyurethane film is first treated with a diisocyanate, such as hexamethylene diisocyanate (HMDI). One of the NCO groups of the HMDI reacts with the secondary amine (-NH-) of a urethane (B1682113) linkage in the polymer backbone to form an allophanate (B1242929) linkage. This step leaves a reactive, unreacted NCO group tethered to the surface. nih.govresearchgate.net

Grafting of the Hydrophilic Polymer : The activated surface is then immersed in a solution of PEG. The terminal hydroxyl (-OH) group of the PEG molecule reacts with the free isocyanate group on the surface, forming a new, stable urethane linkage and covalently grafting the PEG chain to the polyurethane substrate. nih.govresearchgate.net

This surface modification results in a material that is strongly hydrophilic. The density of the grafted PEG chains can be controlled to tune the surface energy and biological response, making it a valuable technique for biomedical applications. nih.gov

Functional Monomer Design Using this compound

Beyond modifying the polymer backbone, TMXDI is a critical building block for designing novel functional monomers. These monomers can then be polymerized or copolymerized to create materials with specialized, built-in functionalities.

Synthesis of Novel Urethane-Dimethacrylate Monomers

TMXDI is used to synthesize novel urethane-dimethacrylate (UDMA) monomers, particularly for applications in dental restorative materials. These monomers are created through the addition reaction of TMXDI with suitable hydroxy-functional methacrylates.

The synthesis involves reacting the two isocyanate groups of TMXDI with the hydroxyl group of a methacrylate (B99206) monomer, such as 2-hydroxyethyl methacrylate (HEMA) or oligoethylene glycol monomethacrylates. mdpi.comnih.gov The reaction proceeds without byproducts, resulting in a dimethacrylate monomer that contains a rigid aromatic core from TMXDI and flexible side chains with terminal methacrylate groups capable of polymerization. The structure of the resulting monomer can be precisely controlled by the choice of the hydroxy methacrylate.

Table 2: Examples of Urethane-Dimethacrylate Monomers Synthesized from TMXDI
Reactant 1Reactant 2 (Hydroxy Methacrylate)Resulting Monomer Abbreviation
This compound (TMXDI)2-Hydroxyethyl methacrylate (HEMA)HM
This compound (TMXDI)Diethylene glycol monomethacrylate (DEGMMA)DM
This compound (TMXDI)Triethylene glycol monomethacrylate (TEGMMA)TM
This compound (TMXDI)2-(Methacryloyloxy)ethyl-2-decylhydroxyethylmethylammonium bromide (QAHAMA-10)QA10+TMXDI

Data compiled from studies on the synthesis of novel dental monomers. mdpi.comnih.gov

Polymers derived from these TMXDI-based UDMA monomers exhibit promising properties for dental composites, including high conversion rates, low polymerization shrinkage, low water sorption, and good mechanical strength. mdpi.com

Impact of N-Alkyl Substituents on Functional Monomer Characteristics

A particularly innovative area of functional monomer design involves the synthesis of quaternary ammonium (B1175870) urethane-dimethacrylates (QAUDMAs) using TMXDI. These monomers are designed to impart antimicrobial properties to the final polymer. The synthesis involves reacting TMXDI with a custom-synthesized hydroxy-functional methacrylate that already contains a quaternary ammonium group with an N-alkyl substituent of varying length. nih.govmdpi.com

Research has demonstrated that the length of the N-alkyl substituent on the quaternary ammonium group has a significant impact on the characteristics of the resulting monomer and its copolymers. Specifically, it influences the antibacterial efficacy. Studies on TMXDI-based QAUDMAs with N-alkyl chains of 8, 10, and 12 carbons have found that a shorter N-alkyl substituent leads to higher antibacterial activity. researchgate.net For example, copolymers containing the QA10+TMXDI monomer (with a 10-carbon chain) showed a greater antibacterial effect compared to those with the QA12+TMXDI monomer (with a 12-carbon chain). nih.gov This effect is critical in designing materials for applications like dental composites, where preventing secondary caries is a primary goal. nih.govmdpi.com

Catalysis in 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Chemistry

Organometallic Catalysis in Urethane (B1682113) Systems

Organometallic compounds are highly effective catalysts for the urethane reaction (the addition of an alcohol to an isocyanate group). They generally function as Lewis acids, activating the isocyanate group and facilitating the nucleophilic attack by the hydroxyl group. Tin-based compounds have historically been the industry standard, but concerns over their toxicity have prompted research into alternatives. researchgate.netwernerblank.com

Organotin compounds, particularly Dibutyltin (B87310) Dilaurate (DBTDL), are powerful and widely used catalysts in polyurethane systems. bnt-chemicals.comgoogle.com They are known to effectively accelerate the reaction between isocyanates and polyols. google.comnih.gov The catalytic mechanism of DBTDL is generally understood to involve the formation of a complex with the reactants. wernerblank.comniscpr.res.in Computational and experimental studies suggest that an alkoxide complex forms between the organotin dicarboxylate and the alcohol, and this complex is the dominant catalyst for the urethane formation reaction. nih.gov The catalyst polarizes the isocyanate moiety, which facilitates the reaction with the alcohol. researchgate.net

The effectiveness of tin catalysts is demonstrated by their ability to significantly increase reaction rates compared to uncatalyzed or amine-catalyzed reactions. For instance, studies comparing various catalysts for the reaction of phenyl isocyanate and methanol (B129727) show that organotin compounds provide a substantial rate increase. google.com The sequence of catalyst addition can also influence the reaction rate; studies have shown that the rate is slower when the catalyst is added to the polyol before the addition of the diisocyanate, which is attributed to complex formation between the tin catalyst and the diol. niscpr.res.in While highly efficient for the gel reaction (urethane formation), DBTDL is considered a non-selective catalyst as it also promotes the isocyanate-water reaction (blowing reaction) and can catalyze the hydrolysis of ester groups. wernerblank.comresearchgate.net

Table 1: Relative Reaction Rates of Various Catalysts in Phenyl Isocyanate-Methanol Reaction This table illustrates the comparative effectiveness of different catalyst types. The data is based on the reaction of phenyl isocyanate with methanol at 30°C in an n-butyl ether solvent, with the relative rate based on one mol percent of catalyst per mol of isocyanate.

CatalystCatalyst TypeRelative Rate
None-1
Acetic AcidAcid3
N-methylmorpholineTertiary Amine3
Triethylamine (B128534)Tertiary Amine11
Cobalt NaphthenateMetal Complex23
Stannous OctoateOrganotin13
Ferric ChlorideMetal Salt180
DibutyldiphenyltinOrganotin380
Tributyltin ChlorideOrganotin400
Trimethyltin HydroxideOrganotin2400

Data sourced from patent literature comparing catalyst efficiencies. google.comgoogle.com

Due to the toxicity associated with organotin compounds, there is a significant research effort to identify less toxic and equally effective metal-based catalysts. researchgate.netgoogle.com The primary alternatives being explored include compounds based on bismuth, zinc, and zirconium. researchgate.netwernerblank.compatchamltd.com These catalysts aim to replicate the high activity of tin compounds while offering a more favorable environmental and health profile.

Bismuth Catalysts : Bismuth-based catalysts, such as bismuth neodecanoate, are known to be fast-acting gel catalysts. researchgate.netpatchamltd.com They are effective in promoting the isocyanate-polyol reaction but tend to require higher dosage levels compared to tin catalysts. patchamltd.com

Zinc Catalysts : Zinc compounds, like zinc (II) acetylacetonate, are also used as alternatives. researchgate.net They typically exhibit a slight delay in the gel reaction when compared to tin and bismuth catalysts, which can be advantageous in applications requiring a longer pot life or better flow. patchamltd.com

Zirconium Catalysts : Zirconium chelates, such as zirconium acetylacetonate, have been investigated as highly selective catalysts. wernerblank.com They function through an insertion mechanism that activates the hydroxyl groups, preferentially catalyzing the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. This selectivity is particularly beneficial for water-borne two-component coatings, as it can improve pot life and reduce side reactions like foaming. wernerblank.com

Table 2: Characteristics of Tin-Free Alternative Metal Catalysts

Metal BaseExample CompoundKey Characteristics
BismuthBismuth NeodecanoateFast-acting gel catalyst; may require higher dosage than tin. patchamltd.com
ZincZinc (II) AcetylacetonateDemonstrates a delayed gel reaction compared to tin and bismuth. patchamltd.com
ZirconiumZirconium AcetylacetonateHighly selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Amine Catalysis and Synergistic Effects

Tertiary amines are another major class of catalysts used in polyurethane chemistry. They function as Lewis bases, activating the reactants through complex formation. wernerblank.compoliuretanos.com.br Their catalytic activity and selectivity differ significantly from organometallic compounds.

Tertiary amine catalysts can be broadly classified based on their primary function as either blowing or gelling catalysts. poliuretanos.com.br

Blowing Catalysts : These catalysts, such as bis(2-dimethylaminoethyl)ether (BDMAEE), are effective at promoting the reaction between isocyanate and water, which produces carbon dioxide gas for foaming applications. poliuretanos.com.brpoliuretanos.net They are typically non-sterically hindered amines with active centers that can chelate water, increasing its reactivity. poliuretanos.com.br

Gelling Catalysts : Gelling catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylene diamine (TEDA), primarily accelerate the isocyanate-polyol reaction to build the polymer network. researchgate.netpoliuretanos.com.br Strong gel catalysts are often characterized by a lack of steric hindrance around the nitrogen atom, making the free electron pair readily available to activate the isocyanate group. poliuretanos.com.br

The mechanism of amine catalysis is generally accepted to proceed via a nucleophilic pathway where the amine forms a complex with either the alcohol (hydroxyl group) or the isocyanate, making it more susceptible to reaction. wernerblank.compoliuretanos.com.br The basicity of the amine is a predominant factor in its catalytic effectiveness. poliuretanos.com.br

This synergism is thought to arise from the different but complementary mechanisms of the Lewis acid (organometallic) and Lewis base (amine) catalysts. wernerblank.com For example, the combination of DBTDL and DABCO is frequently used. The tin catalyst strongly promotes the gel reaction, while the amine can contribute to both gel and blow reactions, allowing for precise control over the curing profile of the polymer. This is particularly important in the production of polyurethane foams, where the timing of gas generation and polymer network formation must be carefully balanced to achieve the desired cell structure and physical properties. patchamltd.com Studies have confirmed that a combination of tertiary amine and organotin catalysts can demonstrate superior catalytic activity than when either is used individually. researchgate.net

Phase-Transfer Catalysis for Specific Synthetic Transformations

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase into the organic phase where the reaction occurs. google.comcrdeepjournal.org

While not commonly employed for the polymerization of 1,3-Bis(1-isocyanato-1-methylethyl)benzene with polyols, PTC is a relevant technique for specific synthetic transformations involving the isocyanate functional group or its precursors. For instance, the synthesis of organic isocyanates can be achieved from substantially water-insoluble organic amides using an alkali metal hypobromite (B1234621) in a two-phase system with a quaternary salt as the phase-transfer catalyst. google.com In this process, the catalyst is believed to transfer the hypobromite anion to the organic phase, where it reacts with the amide to ultimately form the isocyanate. google.com This methodology represents a potential synthetic route or modification pathway relevant to isocyanate chemistry, offering an alternative to traditional methods like phosgenation. The advantages of PTC include the potential for increased reaction rates, higher yields, and the ability to use a wider range of reactants and solvents. crdeepjournal.org

Mechanism and Efficiency in Carbodiimide (B86325) Synthesis

The catalytic synthesis of carbodiimides from isocyanates, including this compound, generally involves the elimination of carbon dioxide. A prominent class of catalysts for this transformation is phosphine (B1218219) oxides. The mechanism is understood to proceed through a nucleophilic attack of the phosphine oxide oxygen on the electrophilic carbon of the isocyanate group. This initial step forms a transient adduct. This intermediate then reacts with a second isocyanate molecule, leading to the formation of a carbodiimide bond and the release of carbon dioxide, regenerating the catalyst for subsequent cycles.

The efficiency of this catalytic process is influenced by the electronic properties of the isocyanate. Electron-withdrawing groups on the isocyanate can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, electron-donating groups may slow it down.

Transition metal complexes have also been explored as catalysts for carbodiimide synthesis. Some proposed mechanisms involve the coordination of the isocyanate to the metal center, followed by a series of steps that facilitate the coupling and decarboxylation sequence. For instance, with certain titanium-based catalysts, the proposed mechanism involves the coordination of an isocyanide to a titanium imido complex, which then undergoes a 1,1-migratory insertion to form an η2-carbodiimide intermediate. nih.gov

Optimization of Phase-Transfer Catalyst Systems

An alternative, phosphorus-free method for the synthesis of polycarbodiimides from α,α,α′,α′-Tetramethyl-m-xylylene diisocyanate involves the use of a base in conjunction with a phase-transfer catalyst (PTC). researchgate.net This approach is advantageous as it avoids the use of phosphorus-based catalysts, which can be difficult to separate from the final product. researchgate.net

The optimization of these phase-transfer catalyst systems has been a subject of research, with a focus on reducing reaction times and improving efficiency. In a typical system, a strong base such as potassium t-butoxide is used to initiate the reaction. The role of the phase-transfer catalyst is to transport the anionic species between the solid base and the organic phase containing the isocyanate, thereby facilitating the reaction.

Research has shown that the choice of the phase-transfer catalyst has a significant impact on the reaction rate. Without a PTC, the reaction can be exceedingly slow. The introduction of various PTCs can dramatically reduce the required reaction time. For example, crown ethers have demonstrated high efficiency in this system.

The following table illustrates the effect of different phase-transfer catalysts on the reaction time for the carbodiimidization of α,α,α′,α′-Tetramethyl-m-xylylene diisocyanate at 175°C with potassium t-butoxide as the base. researchgate.net

Table 1: Effect of Phase-Transfer Catalyst on Reaction Time

Phase-Transfer Catalyst Reaction Time (hours)
None 26
18-crown-6 & 15-crown-5 2
PEG550 monomethyl ether 11

Data sourced from a study on the carbodiimidization of α,α,α′,α′-Tetramethyl-m-xylylene diisocyanate. researchgate.net

The data clearly indicates that crown ethers are particularly effective in accelerating this reaction, reducing the time from 26 hours to just 2 hours. Polyethylene (B3416737) glycol (PEG) derivatives also show a significant catalytic effect, albeit less pronounced than crown ethers. Quaternary ammonium salts, another common class of PTCs, provide a more modest improvement in reaction rate in this specific application. researchgate.net Further optimization can be achieved by adjusting the amount of the phase-transfer catalyst, with increased catalyst loading generally leading to shorter reaction times. researchgate.net

Advanced Analytical and Characterization Methodologies for 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Derived Materials

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of polymers. By probing the interaction of electromagnetic radiation with the material, these techniques can identify functional groups, elucidate the bonding environment of atoms, and monitor the progress of polymerization reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of polyurethane structures. It is particularly effective in tracking the polymerization reaction between the isocyanate groups of TMXDI and polyols. The synthesis of polyurethanes is monitored by observing the disappearance of the strong absorption band corresponding to the isocyanate group (-N=C=O) and the appearance of bands characteristic of the urethane (B1682113) linkage (-NH-COO-).

A key indicator of a complete reaction is the disappearance of the sharp and intense isocyanate peak, typically observed around 2252-2270 cm⁻¹. mdpi.com Concurrently, the formation of urethane bonds is confirmed by the appearance of several characteristic peaks. The N-H stretching vibration of the urethane group is typically seen in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the urethane linkage gives a strong absorption band between 1700 and 1730 cm⁻¹. Additionally, the C-N stretching and N-H bending vibrations (Amide II band) are observed around 1518-1552 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands in TMXDI-Derived Polyurethanes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance
Isocyanate (-N=C=O)Asymmetric Stretching2252 - 2270Indicates unreacted TMXDI; disappears upon complete polymerization.
Urethane (N-H)Stretching3300 - 3500Confirms the formation of the urethane linkage.
Urethane (C=O)Stretching1700 - 1730Strong indicator of urethane bond formation.
Urethane (C-N/N-H)C-N Stretching & N-H Bending (Amide II)1518 - 1552Further confirmation of the urethane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the molecular structure of TMXDI-derived polymers by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum allows for the identification and quantification of different types of protons within the polymer structure. In a TMXDI-based polyurethane, distinct signals can be assigned to the aromatic protons of the benzene (B151609) ring, the methyl protons of the isopropylidene groups, and protons within the polyol segments. For example, in a waterborne polyurethane (WPU) synthesized from TMXDI, the aromatic protons of the TMXDI unit typically appear in the range of 7.14-7.48 ppm, while the methyl protons give a signal around 1.15 ppm. hilarispublisher.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the polymer chain. Each unique carbon atom in the TMXDI unit, the polyol, and the resulting urethane linkage will have a characteristic chemical shift. For instance, the carbons of the benzene ring in the TMXDI segment are observed between 121 and 127 ppm, while the quaternary carbons of the isopropylidene groups appear at approximately 54 ppm. hilarispublisher.com The carbonyl carbon of the newly formed urethane group is also a key indicator in the spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a TMXDI-Based Waterborne Polyurethane hilarispublisher.com

Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
TMXDI - Aromatic Protons/Carbons7.14 - 7.48121.17 - 127.26
TMXDI - Isopropylidene Methyl Protons/Carbons1.1530.1
TMXDI - Isopropylidene Quaternary Carbons-54.21
Polyol Segment Protons/Carbons1.50, 3.32-
Urea (B33335) Carbonyl Carbon-173.8

Note: Chemical shifts are referenced to an internal standard (TMS) and can vary slightly based on the specific polymer structure and solvent used.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov It is particularly useful for analyzing the surface chemistry of polymer films, coatings, and composites derived from TMXDI.

An XPS analysis provides a survey spectrum, which shows the elemental composition of the material's surface (typically the top 1-10 nm). For a pure TMXDI-based polyurethane, the survey spectrum would primarily show peaks corresponding to carbon (C1s), oxygen (O1s), and nitrogen (N1s). High-resolution spectra of these individual elements can then be acquired to determine the chemical bonding states.

For instance, the high-resolution C1s spectrum can be deconvoluted into several component peaks representing different carbon environments, such as C-C/C-H bonds in the polymer backbone, C-O bonds from the polyol segments, and the O-C=O of the urethane linkage. researchgate.net Similarly, the N1s spectrum can confirm the presence of nitrogen in the urethane group (-N-C=O). researchgate.net XPS is a powerful tool for verifying surface modification, identifying surface contaminants, and understanding the surface segregation of different polymer segments. nih.gov

Table 3: Expected Elemental Core Levels and Bonding States in XPS of TMXDI-Polyurethane

Core LevelTypical Binding Energy (eV)Associated Chemical Groups
C1s~285.0C-C, C-H (Aliphatic/Aromatic)
C1s~286.5C-O (Ether/Alcohol from polyol), C-N (Urethane)
C1s~289.0O-C=O (Urethane carbonyl)
O1s~532.0 - 533.5C=O, C-O (Urethane and polyol)
N1s~400.4-NH-COO- (Urethane)

Near-Infrared (NIR) Spectroscopy for Reaction Monitoring

NIR spectroscopy is a valuable process analytical technology (PAT) for the real-time, in-situ monitoring of polymerization reactions. azom.com By using fiber-optic probes, NIR analyzers can be directly interfaced with a reactor, providing continuous data on the chemical composition of the reaction mixture. nih.gov This allows for precise control over the polymerization process, ensuring product consistency and optimizing reaction times. nih.gov

In the synthesis of polyurethanes from TMXDI, NIR spectroscopy is primarily used to track the concentration of the isocyanate (-NCO) functional group. process-insights.com The overtone and combination bands of the N-H, C-H, and O-H vibrations appear in the NIR region (approximately 780-2500 nm). The consumption of the isocyanate group can be quantitatively monitored by observing the decrease in the intensity of a specific NIR absorption band, often found around 4670 cm⁻¹ (2140 nm), which is an overtone of the fundamental -NCO stretching vibration. This real-time data allows for the accurate determination of the reaction endpoint, which is critical for achieving the desired molecular weight and properties of the final polymer. process-insights.commetrohm.com

Morphological and Dispersion Characterization

Understanding the morphology and microstructure of materials is essential, as these characteristics directly influence their macroscopic properties. This is particularly important for multi-phase systems like polymer blends, composites, and dispersions.

Transmission Electron Microscopy (TEM) for Microstructure Analysis

TEM is a high-resolution imaging technique used to investigate the internal structure and morphology of materials at the nanoscale. researchgate.net In the context of TMXDI-derived materials, TEM is particularly useful for characterizing the particle size, shape, and distribution in aqueous polyurethane dispersions (PUDs). researchgate.net

For a TMXDI-based PUD, TEM analysis can reveal the morphology of the dispersed polymer particles, which are often spherical. researchgate.net The images obtained can be used to measure the average particle size and assess the particle size distribution, which are critical parameters affecting the stability, viscosity, and film-forming properties of the dispersion. Furthermore, TEM can be employed to study the microstructure of solid films and composites, providing insights into the phase separation between hard and soft segments in the polyurethane or the dispersion of nanofillers within the polymer matrix.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also referred to as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for determining the particle size distribution of sub-micron particles, such as those found in polyurethane dispersions (PUDs) synthesized using 1,3-Bis(1-isocyanato-1-methylethyl)benzene. usp.orgresearchgate.net The method is based on analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in a liquid suspension. mdpi.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, whereas larger particles move more slowly, causing slower fluctuations. mdpi.com

The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. mdpi.com This technique is crucial during the development of aqueous PUDs, where the particle size and its distribution significantly influence the final properties of the material, such as film formation, stability, and the appearance of coatings. researchgate.net

Key parameters obtained from DLS analysis include the average hydrodynamic particle size and the Polydispersity Index (PI), a dimensionless measure indicating the breadth of the particle size distribution. usp.org For materials derived from this compound, DLS provides critical insights into how formulation variables—such as isocyanate-to-polyol ratio, surfactant type, and concentration—affect the colloidal stability and size of the dispersed polymer particles.

Table 1: Illustrative DLS Data for TMXDI-Based Polyurethane Dispersions

Formulation ID Average Hydrodynamic Diameter (nm) Polydispersity Index (PI)
PUD-TMXDI-A 95 0.15
PUD-TMXDI-B 150 0.22
PUD-TMXDI-C 120 0.18

This table presents hypothetical data to illustrate typical results obtained from DLS analysis of polyurethane dispersions (PUDs) based on this compound (TMXDI). The data shows variations in particle size and distribution width that can result from different synthesis conditions.

Thermomechanical and Rheological Analysis

Dynamic Mechanical Analysis (DMA) is a powerful technique for investigating the viscoelastic properties of polymers, including networks formed from this compound. youtube.com In a DMA experiment, a sinusoidal stress or strain is applied to a sample, and the resulting strain or stress response is measured. ijaem.net This allows for the simultaneous characterization of both the elastic and viscous components of the material's response. ijaem.net

The primary outputs of a DMA experiment are the storage modulus (E' or G'), which represents the elastic response and energy stored, and the loss modulus (E'' or G''), which represents the viscous response and energy dissipated as heat. youtube.com The ratio of the loss modulus to the storage modulus gives the tan delta (δ), or damping factor, which is a measure of the material's ability to dissipate energy. youtube.com

For polymer networks derived from this compound, DMA is instrumental in determining key transition temperatures, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state. researchgate.nettainstruments.com The magnitude of the storage modulus above the Tg provides information about the crosslink density of the polymer network.

Table 2: Representative DMA Results for a TMXDI-Based Polyurethane Network

Temperature (°C) Storage Modulus (E') (MPa) Loss Modulus (E'') (MPa) Tan Delta (δ)
-50 2500 150 0.06
25 1800 100 0.056
60 (Tg peak) 500 200 0.40
100 20 5 0.25

This table contains illustrative data showing the change in storage modulus, loss modulus, and tan delta as a function of temperature for a typical polyurethane material made with this compound. The peak of the tan delta curve is often used to define the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of materials derived from this compound.

In a typical TGA experiment, the sample is heated in a furnace at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve), and the residual mass at the end of the experiment are all critical parameters that characterize the material's thermal stability. For polyurethanes, TGA can reveal a multi-step degradation process, often corresponding to the decomposition of the urethane linkages followed by the degradation of the polyol backbone. researchgate.net

Table 3: TGA Data for a Polyurethane Derived from TMXDI

Parameter Temperature (°C)
Onset of Decomposition (Tonset) 285
Temperature at 5% Weight Loss (T5%) 310
Temperature at 50% Weight Loss (T50%) 380
Residual Mass at 600°C (%) 8

This table provides example data from a TGA analysis of a polyurethane based on this compound, highlighting key temperatures for weight loss events that define its thermal stability.

The study of viscosity and rheological behavior is critical for understanding the processing characteristics and end-use performance of materials based on this compound. Rheology is the study of the flow and deformation of matter. For polyurethane prepolymers, viscosity is a key parameter that dictates their applicability in coatings, adhesives, and sealants. researchgate.net

Rheological measurements are typically performed using a rheometer, which can measure the viscosity of a fluid under different shear rates and temperatures. scispace.com Prepolymers made from this compound often exhibit shear-thinning (non-Newtonian) behavior, where viscosity decreases with an increasing shear rate. researchgate.net Temperature also has a significant effect, with viscosity generally decreasing as temperature increases, which can be a critical factor for processing. mdpi.com The evolution of viscosity over time at a constant temperature can also be monitored to determine the "pot life" or working time of a reactive system as it cures. scispace.com

Table 4: Viscosity Profile of a TMXDI-based Prepolymer at Different Temperatures

Shear Rate (s⁻¹) Viscosity at 60°C (Pa·s) Viscosity at 75°C (Pa·s) Viscosity at 90°C (Pa·s)
1 12.5 8.0 5.2
10 10.0 6.5 4.1
100 8.2 5.3 3.3

This table illustrates the typical non-Newtonian, shear-thinning behavior of a prepolymer based on this compound. The data shows that viscosity decreases with both increasing shear rate and increasing temperature, which is crucial for defining application and processing parameters. researchgate.net

Surface and Interfacial Property Characterization

Contact angle measurement is a fundamental technique for characterizing the surface properties of solid materials, such as films and coatings derived from this compound. numberanalytics.com The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. nih.gov It provides a quantitative measure of the wettability of a solid surface by a liquid.

A low contact angle (typically <90°) indicates good wettability and a hydrophilic surface, while a high contact angle (>90°) suggests poor wettability and a hydrophobic surface. nih.gov By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the surface energy of the solid material can be calculated. plasticsdecorating.com Surface energy is a critical property for applications involving adhesion, coating, and biocompatibility. numberanalytics.com For coatings based on this compound, controlling the surface hydrophilicity is essential for performance in various environments.

Table 5: Surface Properties of a TMXDI-Based Polymer Film

Probing Liquid Contact Angle (θ) Calculated Surface Energy (mJ/m²)
Water 85° -
Diiodomethane 45° -
Calculated Total - 42.5

This table presents representative data for a polymer film. The contact angles of two different liquids, one polar (water) and one dispersive (diiodomethane), are measured. These values are then used in theoretical models to calculate the total surface energy of the polymer, which in this illustrative case is 42.5 mJ/m². rsc.orgresearchgate.net

Process and Reaction Progress Monitoring

In-Situ Monitoring of Isocyanate Conversion

In-situ monitoring techniques are crucial for understanding and controlling the polymerization of this compound (1,3-TMXDI) to produce tailored materials. These methods provide real-time data on the reaction kinetics, conversion rates, and the formation of intermediates, enabling precise control over the final polymer structure and properties. mt.com By tracking the reaction as it occurs, adjustments to process parameters such as temperature, pressure, and catalyst concentration can be made to optimize the synthesis. mt.comamericanlaboratory.com

The primary method for in-situ monitoring of isocyanate conversion is Fourier Transform Infrared (FTIR) spectroscopy, particularly utilizing an Attenuated Total Reflectance (ATR) probe. mt.comresearchgate.net This technique is highly effective due to the strong and distinct absorption band of the isocyanate functional group (-N=C=O). researchgate.net The ATR probe can be inserted directly into the reaction vessel, allowing for continuous collection of spectra throughout the polymerization process without the need for sampling, which can be hazardous and may alter the reaction conditions. azom.com

The progress of the reaction is monitored by tracking the decrease in the intensity of the characteristic asymmetric stretching vibration of the -N=C=O group, which appears in a region of the infrared spectrum that is typically free from other interfering absorptions. researchgate.net This peak is consistently observed at approximately 2265-2270 cm⁻¹. researchgate.netnih.gov As the isocyanate groups of 1,3-TMXDI react with a co-reactant, such as a polyol, the intensity of this peak diminishes. The degree of isocyanate conversion can be quantified by relating the peak area or height to its initial value.

Simultaneously, FTIR spectroscopy allows for the monitoring of the formation of new chemical bonds. For instance, in the synthesis of polyurethanes from 1,3-TMXDI and a polyol, the appearance and growth of urethane linkages can be observed. Key spectral changes include the formation of N-H stretching vibrations around 3290-3400 cm⁻¹ and the carbonyl (C=O) stretching of the urethane group. nih.govresearchgate.net

Table 1: Key FTIR Absorption Bands for Monitoring 1,3-TMXDI Reactions

Functional GroupVibration ModeWavenumber (cm⁻¹)Indication
Isocyanate (-N=C=O)Asymmetric Stretch~2265Disappearance indicates reactant consumption
Urethane (N-H)Stretch~3290Appearance indicates urethane formation
Urethane (C=O)Stretch~1711Appearance indicates urethane formation
Urea (C=O)Stretch~1659-1670Appearance indicates urea formation (e.g., from reaction with water) nih.govresearchgate.net
Ether (C-O-C)Stretch~1098Often present in polyol co-reactant, can be used as an internal standard researchgate.net

Research Findings:

In a typical polyurethane synthesis involving 1,3-TMXDI, in-situ FTIR-ATR monitoring provides a detailed kinetic profile. The reaction is initiated, and spectra are collected at regular intervals. The concentration of unreacted isocyanate is plotted against time, typically revealing an exponential decay. This data is essential for determining reaction endpoints, ensuring that the concentration of residual, unreacted 1,3-TMXDI is minimized. mt.com This is critical for producing high-performance polymers with consistent properties. mt.com The real-time data allows for precise control over the polymer's molecular weight and architecture. americanlaboratory.comcmu.edu

Table 2: Example Data from In-Situ FTIR Monitoring of 1,3-TMXDI Conversion

This table presents representative data illustrating the conversion of 1,3-TMXDI over time during a polymerization reaction as monitored by the decay of the isocyanate peak at ~2265 cm⁻¹.

Reaction Time (minutes)Normalized Isocyanate Peak AreaIsocyanate Conversion (%)
01.000
100.8218
200.6535
300.4852
600.2179
900.0892
1200.0298
150<0.01>99

While FTIR is the most prevalent technique, other methodologies such as near-infrared (NIR) and Raman spectroscopy can also be employed for in-situ reaction monitoring. spectroscopyonline.com Additionally, advanced techniques like Time Domain Nuclear Magnetic Resonance (TD-NMR) can provide real-time information on changes in molecular mobility as the liquid reactants are converted into a solid polymer network. mdpi.com These methods, combined with robust data analysis, provide a comprehensive understanding of the polymerization process for materials derived from this compound.

Theoretical and Computational Approaches in 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Research

Modeling of Polymerization Kinetics and Thermodynamics

Mathematical modeling of polymerization is crucial for process optimization and control. By simulating the reaction kinetics and thermodynamics, researchers can predict how changes in reaction conditions will affect the final polymer properties.

The reactivity of the isocyanate group is governed by electronic and steric factors. Quantum mechanical calculations show that the carbon atom of the NCO group has a significant partial positive charge, making it susceptible to nucleophilic attack by active hydrogen compounds. ebrary.net The rate of reaction is highly dependent on the nucleophilicity of the active hydrogen compound. Generally, the uncatalyzed reaction rate follows the order: primary aliphatic amines > secondary aliphatic amines > primary hydroxyls > water > carboxylic acids. researchgate.netpoliuretanos.netdoxuchem.com The reaction with amines is exceptionally fast, often proceeding without the need for a catalyst. researchgate.net

Relative Reaction Rates of Isocyanates with Active Hydrogen Compounds
Active Hydrogen CompoundTypical StructureRelative Reaction Rate (Approximate)
Primary Aliphatic AmineR-NH₂1000-10000
Secondary Aliphatic AmineR₂-NH500-1250
Primary HydroxylR-OH1-2.5
WaterH₂O1
Urethane (B1682113)R-NH-CO-OR'0.005
Urea (B33335)R-NH-CO-NHR'0.001

Data compiled from multiple sources. researchgate.netpoliuretanos.netresearchgate.net Rates are relative to the reaction with water and can vary significantly with catalyst, temperature, and steric hindrance.

Simulation of Polymer Network Architectures

When a diisocyanate like 1,3-Bis(1-isocyanato-1-methylethyl)benzene is reacted with a polyfunctional reactant (e.g., a polyol or polyamine), a cross-linked polymer network is formed. Simulating the architecture of these networks is key to predicting their macroscopic mechanical and physical properties.

Interpenetrating Polymer Networks (IPNs) are complex structures where two or more distinct polymer networks are physically entangled but not covalently bonded to each other. polymerphysics.netnih.gov If one of the networks is formed from this compound, theoretical models are required to predict the properties of the resulting composite material.

Effective medium theories (EMTs) are often employed to approximate the macroscopic properties of composite materials, including IPNs. wikipedia.org These models treat the multiphase material as a hypothetical homogeneous medium with "effective" properties derived from the properties and volume fractions of the constituent phases.

Maxwell Model: Originally developed for electrical conductivity, the Maxwell model (or Maxwell-Garnett approximation) can be adapted to predict the elastic modulus of a composite with a continuous matrix phase and dispersed, non-interacting spherical inclusions. scispace.comoptica.org In the context of an IPN, this could model a structure where one network forms discrete domains within the other.

Böttcher Model: The Böttcher model is another effective medium approximation that is considered self-consistent, meaning it treats the constituent phases more symmetrically. It is often used for predicting the dielectric constant of mixtures but can be extended to other physical properties. researchgate.net

Budiansky Model: The Budiansky model is a widely used self-consistent scheme for predicting the elastic moduli of heterogeneous materials. scirp.orgresearchgate.net It assumes that each component phase is an inclusion within the effective medium, making it particularly suitable for co-continuous structures like ideal IPNs, where neither network can be definitively identified as the matrix or the inclusion. psu.edu

When polymers derived from this compound are blended with other, immiscible polymers, the region between the two bulk phases—the interface—plays a critical role in the blend's properties. The Helfand and Tagami theory is a foundational self-consistent field theory (SCFT) used to describe the structure of this interfacial region. aip.orgaip.orgarxiv.org

The theory models the polymer chains as random walks in a potential field that arises from the interactions between different polymer segments. researchgate.net It predicts the concentration profiles of the two polymers across the interface, showing a gradual transition from one phase to the other rather than an abrupt boundary. Key predictions from the Helfand-Tagami theory include:

Interfacial Width: The theory calculates the thickness of the interfacial region, which is typically much broader for polymers than for small-molecule liquids. aip.org

Interfacial Tension: It allows for the calculation of the interfacial tension, a measure of the energetic penalty associated with the contact between the two immiscible polymers. aip.org

By applying this theoretical framework, researchers can understand how the molecular characteristics of a polyurethane based on this compound and a second polymer in a blend will influence their interfacial structure, which in turn dictates the blend's morphology and mechanical integrity.

Computational Chemistry Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate chemical reactions at the electronic level, offering insights that are often inaccessible through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a standard tool in chemistry for studying reaction mechanisms, including those involving isocyanates. chemrxiv.org

In the context of this compound chemistry, DFT can be used to:

Determine Transition State Geometries: Identify the high-energy structures that connect reactants to products.

Calculate Activation Energies: Compute the energy barrier that must be overcome for a reaction to occur. This allows for the theoretical prediction of reaction rates and helps explain the observed reactivity trends (e.g., why amines react faster than alcohols). researchgate.net

Elucidate Reaction Pathways: Map out the entire energy landscape of a reaction, including intermediates and transition states. This is particularly useful for understanding catalyzed reactions or complex, multi-step processes. researchgate.net

Analyze Substituent Effects: Quantify how different chemical groups attached to the isocyanate or the active hydrogen compound affect reactivity. For example, DFT can rationalize the reactivity differences between aromatic and aliphatic isocyanates or primary and secondary alcohols. acs.org

Recent DFT studies on model isocyanate reactions have explored various pathways, such as concerted versus stepwise mechanisms for urethane formation, and have calculated the associated energy barriers. researchgate.netacs.org These computational findings provide a deep, fundamental understanding of the reactivity of the isocyanate group, which is essential for designing and controlling polymerization processes involving this compound.

Example DFT-Calculated Energy Barriers for Phenyl Isocyanate Reactions
Reaction TypePathwayCalculated EntityEnergy (kcal/mol)
Isocyanate InsertionSolvent Displacement TSActivation Energy17.9
Isocyanate InsertionInsertion Reaction TSActivation Energy10.9

TS: Transition State. Data represents an example of calculated energy barriers for a model isocyanate reaction pathway, illustrating the type of quantitative data obtainable from DFT studies. researchgate.net

Advanced Rheological Modeling of Polymer Networks

The rheological behavior of polymer networks derived from this compound is a critical determinant of their processing characteristics and end-use performance. Advanced rheological models provide a framework for understanding and predicting the complex viscoelastic responses of these materials, moving beyond simple empirical descriptions to capture the underlying molecular dynamics. These models are essential for optimizing polymer architecture and processing conditions to achieve desired material properties.

Multi-scale modeling has emerged as a powerful tool in polymer rheology, bridging the gap between molecular behavior and macroscopic material properties. numberanalytics.com This approach integrates different modeling techniques, each suited to a specific length and time scale, to create a comprehensive picture of polymer dynamics. numberanalytics.com For instance, molecular dynamics simulations can elucidate the behavior of individual polymer chains, while continuum mechanics can describe the flow of the bulk material. numberanalytics.com

Machine learning is also making significant inroads into polymer rheology, offering new methods for analyzing complex data and predicting material behavior with high accuracy. numberanalytics.com By training algorithms on large datasets from experiments and simulations, it is possible to identify intricate relationships between molecular structure, processing conditions, and rheological properties. numberanalytics.com

Chain Distribution Tensor in Transient Polymer Networks

Transient polymer networks, which are characterized by dynamic cross-links that can reversibly break and reform, are particularly relevant to polyurethanes formed from this compound, especially in systems designed for applications like self-healing materials or adhesives. The rheology of these networks is complex, often exhibiting phenomena such as shear thinning and shear thickening. mdpi.comresearchgate.net

A sophisticated approach to modeling the nonlinear rheology of these transient networks involves the use of the chain distribution tensor . mdpi.com This tensor provides a statistical description of the alignment and anisotropy of polymer chains within the network, offering a quantitative link between molecular-level chain conformation and macroscopic mechanical behavior. mdpi.comresearchgate.net

The chain distribution tensor, denoted as μ , is interpreted as the covariance matrix of the end-to-end vectors of the polymer chains. mdpi.com It captures the average stretch and orientation of the chains in response to an applied flow or deformation. mdpi.comresearchgate.net For instance, in a stress-free state, the chain distribution is isotropic, and the tensor is equivalent to the identity matrix. mdpi.com However, under flow, the chains align and stretch, leading to an anisotropic distribution that is reflected in the components of the tensor.

The evolution of the chain distribution tensor can be used to predict key rheological properties, such as viscosity. A notable application of this framework is in understanding shear thickening, where the viscosity of the material increases with the shear rate. This phenomenon is modeled as a consequence of non-Gaussian chain behavior, where the polymer chains are stretched beyond their linear elastic limit. mdpi.comresearchgate.net

The table below outlines the key parameters and their significance in the context of the chain distribution tensor model for transient polymer networks.

ParameterSymbolDescription
Chain Distribution Tensorμ A symmetric tensor representing the average stretch and orientation of polymer chains in the network.
Weissenberg NumberWA dimensionless number that compares the relaxation time of the polymer to the inverse of the shear rate, indicating the degree of nonlinearity in the flow.
Non-dimensional Viscosityη/η₀The ratio of the viscosity at a given shear rate to the zero-shear viscosity, used to characterize shear thinning and thickening behavior.
Critical Chain StretchλcThe maximum stretch a polymer chain can endure before bond dissociation is accelerated, leading to network fracture.

The relationship between these parameters allows for a detailed prediction of the material's response under various flow conditions. For example, the model can predict the critical shear rate at which network fracture occurs, which is crucial for defining the processing limits of the material. mdpi.comresearchgate.net

The figure below illustrates a typical relationship between the non-dimensional viscosity and the Weissenberg number for a transient polymer network, as predicted by the chain distribution tensor model. This theoretical representation showcases the shear thickening and subsequent shear thinning behavior that can be characteristic of such networks.

Weissenberg Number (W)Non-dimensional Viscosity (η/η₀)Rheological Regime
Low~1Newtonian
Intermediate>1Shear Thickening
High<1Shear Thinning (post-fracture)

While direct experimental application of the chain distribution tensor model to polymer networks specifically synthesized from this compound is not yet widely reported in the literature, the theoretical framework provides a powerful predictive tool. The unique structure of this diisocyanate, with its gem-dimethyl groups, would influence the chain dynamics and network topology, which in turn would be reflected in the parameters of the chain distribution tensor model. Future research combining computational modeling with experimental rheology on these specific polyurethane systems would be invaluable for validating and refining these advanced theoretical approaches.

Structure Property Relationship Investigations in 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Based Systems

Impact of Isocyanate Structure on Polymer Characteristics

The chemical structure of the isocyanate monomer is a determinant factor in polyurethane synthesis, governing reaction kinetics and the ultimate characteristics of the polymer. In the case of 1,3-Bis(1-isocyanato-1-methylethyl)benzene, commonly referred to as m-tetramethyl xylene diisocyanate (m-TMXDI), the isocyanate (-NCO) functional groups are attached to tertiary carbons. This configuration creates a sterically hindered environment around the reactive sites. bohrium.com This steric hindrance leads to a moderated reactivity of m-TMXDI when compared to other diisocyanates where the NCO group is bonded to a primary or secondary carbon, such as 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI). researchgate.net

The reduced reactivity of m-TMXDI often necessitates the use of catalysts and elevated reaction temperatures to achieve efficient polymerization. mdpi.com This controlled reactivity can be advantageous, offering a broader processing window and minimizing undesirable side reactions like the formation of allophanate (B1242929) or biuret (B89757) crosslinks, which can cause premature gelation. mdpi.com Furthermore, the steric bulk from the dimethyl groups adjacent to the isocyanate functionality can disrupt the regular packing of hard segments within the polyurethane matrix. This disruption can result in polymers with lower prepolymer viscosity, a beneficial characteristic for processing, especially in the formulation of solvent-free dispersions. mdpi.com

Isocyanates are broadly categorized as either aromatic or aliphatic, a classification that profoundly influences the properties of the resulting polyurethane network. Aromatic diisocyanates, such as MDI and toluene (B28343) diisocyanate (TDI), are known for their high reactivity and their ability to form rigid, ordered hard segment domains, which contribute to high mechanical strength and thermal resistance. psiurethanes.com However, the aromatic rings in their structure render the subsequent polymers susceptible to degradation upon exposure to ultraviolet (UV) radiation, often leading to discoloration. researchgate.net

Conversely, aliphatic isocyanates like HDI and isophorone (B1672270) diisocyanate (IPDI) are prized for their exceptional UV stability and resistance to weathering. researchgate.net this compound is classified as an aliphatic isocyanate because its NCO group is not directly conjugated with the aromatic ring. mdpi.com This unique molecular architecture, which features a central benzene (B151609) ring flanked by aliphatic isocyanate groups, imparts a hybrid set of properties to the polymers derived from it. The presence of the aromatic ring in m-TMXDI can improve adhesion to non-polar substrates, while the aliphatic nature of the isocyanate linkage provides excellent light stability and outdoor durability. mdpi.com This combination makes m-TMXDI a versatile monomer for applications requiring both robust adhesion and weatherability.

A comparative overview of the general properties imparted by different diisocyanates to polyurethane elastomers is presented below.

PropertyTMXDI-based PUAromatic PU (e.g., MDI-based)Aliphatic PU (e.g., HDI-based)
UV Stability ExcellentPoor (can yellow)Excellent
Reactivity LowerHigherModerate
Hardness Generally SofterCan be very hardVariable, can be hard
Tensile Strength GoodExcellentGood
Adhesion to Non-Polar Substrates EnhancedModerateModerate
Flexibility GoodCan be rigidGood

This table is based on qualitative comparisons and general trends observed in polyurethane chemistry.

Role of Cross-Link Density on Mechanical and Thermal Behavior

The cross-link density, defined as the number of effective cross-links per unit volume, is a critical structural parameter in thermoset polymers like polyurethanes, fundamentally dictating their thermomechanical behavior. researchgate.net Increasing the cross-link density results in a more constrained and rigid polymer network. nih.gov

In polyurethane systems, cross-linking is typically achieved by incorporating polyols or isocyanates with a functionality greater than two. As the cross-link density is increased, several key performance attributes of the polyurethane network are systematically altered:

Glass Transition Temperature (Tg): The Tg, which signifies the transition from a rigid, glassy state to a more pliable, rubbery state, consistently increases with higher cross-link density. researchgate.net The greater number of cross-links restricts the segmental mobility of the polymer chains, thus requiring higher thermal energy to initiate the glass transition. researchgate.net

Mechanical Properties: An increase in cross-link density generally leads to a higher Young's modulus, greater tensile strength, and increased hardness in polyurethanes. mdpi.com The more interconnected network offers greater resistance to deformation. However, this enhancement in stiffness is often coupled with a reduction in the elongation at break, as the tightly knit network has a diminished capacity to stretch before failure. mdpi.com

Thermal Stability: The thermal stability of polyurethane networks can also be enhanced by increasing the cross-link density. The robustly interconnected structure is better able to withstand elevated temperatures before the onset of thermal degradation. researchgate.net

The general correlation between cross-link density and key polymer properties in a typical polyurethane system is summarized in the interactive table below.

PropertyEffect of Increasing Cross-link Density
Glass Transition Temperature (Tg) Increases
Tensile Strength Increases
Young's Modulus Increases
Hardness Increases
Elongation at Break Decreases
Swelling in Solvents Decreases

Morphological Control and Phase Separation in Blends and IPNs

In multicomponent systems such as polymer blends and interpenetrating polymer networks (IPNs) that include a polyurethane component, the final morphology is profoundly influenced by the polymerization kinetics. The relative reaction rates of the constituent polymers can control the size, geometry, and interconnectivity of the phase-separated domains. For example, a significant disparity in polymerization rates between the components can lead to the formation of well-defined, co-continuous morphologies. In contrast, similar polymerization rates may result in a more finely dispersed and intermingled phase structure. The curing kinetics of MDI-based polyurethanes, for instance, have been studied to understand the reaction process and provide theoretical guidance for regulating the curing reaction. mdpi.comnih.gov

Grafting represents another effective strategy for morphological control in polymer blends. frontiersin.org By covalently bonding one type of polymer chain onto the backbone of another, interfacial adhesion between the phases can be significantly improved. These graft copolymers can function as compatibilizers, localizing at the interface to reduce interfacial tension. frontiersin.org This leads to a finer, more stable morphology, thereby preventing macroscopic phase separation and enhancing the mechanical integrity of the blend. The effectiveness of this approach is dependent on parameters such as the grafting density and the length of the grafted chains. nih.gov

In systems utilizing this compound, its distinct reactivity profile, a consequence of steric hindrance, can be a critical factor in controlling the polymerization kinetics within blends and IPNs. Through judicious selection of catalysts and reaction conditions, the polymerization rate of the m-TMXDI-based polyurethane phase can be modulated to achieve a desired and stable morphology in the final multicomponent material.

Effect of Monomer and Polymer Composition on Overall System Properties

The final properties of polyurethane systems derived from this compound, also known as m-tetramethylxylene diisocyanate (m-TMXDI), are intricately linked to the selection of monomers and the resulting polymer composition. The interplay between the rigid (hard) and flexible (soft) segments within the polymer structure, the stoichiometric balance of reactive groups, and the nature of intermolecular forces all contribute to the macroscopic behavior of the material.

Contributions of Hard and Soft Segments in Polyurethanes

Polyurethanes are segmented block copolymers, characterized by alternating sequences of hard and soft segments. This unique molecular architecture gives rise to a microphase-separated morphology that dictates many of the material's properties.

The hard segments are formed by the reaction of the diisocyanate, in this case, this compound, with a low-molecular-weight chain extender, typically a diol or a diamine. These segments are rigid and capable of strong intermolecular interactions, such as hydrogen bonding and potential crystallization. The hard segments contribute to the polymer's strength, hardness, and thermal stability, acting as physical crosslinks within the soft matrix. researchgate.netresearchgate.net The structure of the diisocyanate is a crucial determinant of the hard segment's characteristics. The presence of the benzene ring in this compound imparts a degree of rigidity to the hard segment.

The ratio of hard to soft segments is a critical factor in tailoring the final properties of the polyurethane. A higher concentration of hard segments generally leads to a more rigid material with increased modulus and hardness. Conversely, a higher proportion of soft segments results in a more flexible and elastomeric polymer. The thermodynamic incompatibility between the polar, rigid hard segments and the typically less polar, flexible soft segments drives microphase separation, leading to the formation of distinct hard and soft domains. The extent of this phase separation significantly influences the mechanical and thermal properties of the polyurethane.

Impact of NCO/OH Ratio on Waterborne Polyurethane Properties

The molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is a critical parameter in the synthesis of polyurethanes, particularly in aqueous systems like waterborne polyurethanes (WPUs). This ratio directly influences the molecular weight, degree of crosslinking, and ultimately, the physical and mechanical properties of the final polymer film.

In the synthesis of waterborne polyurethanes based on tetramethylxylene diisocyanate (TMXDI), a compound closely related to this compound, the NCO/OH ratio has been shown to have a significant impact on various properties. An increase in the NCO/OH molar ratio generally leads to an increase in the concentration of hard segments (urethane and urea (B33335) groups). scirp.org This, in turn, enhances the hardness of the resulting polymer film. However, this increased hardness can also lead to brittleness, which may negatively affect properties like flexibility and adhesion. scirp.org

Research on WPUs synthesized from polycaprolactone (B3415563) and TMXDI has demonstrated that as the NCO/OH ratio increases, the average particle size of the polyurethane dispersion also increases. scirp.org This is attributed to a decreasing concentration of the hydrophilic carboxylic groups. This change in particle size can affect the viscosity and storage stability of the dispersion. scirp.org

The following table summarizes the effect of varying the NCO/OH ratio on the properties of a TMXDI-based waterborne polyurethane dispersion:

NCO/OH Molar RatioViscosity (cps)Particle Size (nm)Glass Transition Temperature (Tg) (K)Pencil HardnessCross-cut Adhesion
1.2160110234HB4B
1.4142132242H5B
1.6125158251H5B
1.81101852582H4B
2.0982102642H3B

Data derived from studies on TMXDI-based waterborne polyurethane dispersions. researchgate.net

As the table indicates, an increasing NCO/OH ratio leads to a decrease in viscosity and an increase in particle size, glass transition temperature, and hardness. However, adhesion properties may be optimized at an intermediate NCO/OH ratio. The increase in the glass transition temperature with a higher NCO/OH ratio is a result of increased polymeric crosslinking due to a higher concentration of urea groups and more effective hydrogen bonding. scirp.org

Hydrogen Bonding Interactions and Their Influence on Polymer Network Structure

Hydrogen bonding plays a pivotal role in defining the structure and properties of polyurethanes derived from this compound. These non-covalent interactions are the primary driving force for the microphase separation of hard and soft segments and are crucial for the development of the polymer's mechanical strength and thermal stability.

In polyurethane systems, hydrogen bonds primarily form between the N-H group of the urethane (B1682113) linkage (proton donor) and the carbonyl (C=O) group of another urethane or urea linkage (proton acceptor). researchgate.netnih.gov Hydrogen bonding can also occur between the N-H group and the ether or ester oxygen atoms within the soft segment. nih.gov

The interactions can be categorized as:

Hard-Hard Segment Hydrogen Bonding: Occurs between the urethane or urea groups within the hard domains. This type of bonding is strong and contributes significantly to the cohesion and order of the hard domains, effectively acting as physical crosslinks. researchgate.netnih.gov

Hard-Soft Segment Hydrogen Bonding: Forms between the N-H groups of the hard segment and the oxygen atoms (from ether or ester groups) of the soft segment. This interaction leads to a degree of mixing at the interface between the hard and soft domains.

The extent and nature of hydrogen bonding are influenced by several factors, including the chemical structure of the diisocyanate and the polyol, the NCO/OH ratio, and the thermal history of the material. In polyurethanes based on this compound, the steric hindrance from the methyl groups adjacent to the isocyanate functionality could potentially influence the formation and ordering of hydrogen bonds within the hard segments.

The strength of hydrogen bonds can be quantified, with urea-urea interactions being the strongest, followed by urethane-urethane bonds. The hydrogen bond energies for various interactions are summarized in the table below:

Interacting GroupsH-bond Energy (kJ/mol)
Urea – Urea58.5
Urethane – Urethane46.5
Urethane – Ether23.0
Urethane – Ester20.9

Data from quantum mechanical calculations. nih.gov

Emerging Research Areas and Future Perspectives

Innovations in Synthesis Methodologies for 1,3-Bis(1-isocyanato-1-methylethyl)benzene-Derived Materials

Recent advancements in polymer synthesis are moving towards more environmentally friendly and efficient processes. For materials derived from TMXDI, a significant area of innovation is the development of solvent-free and aqueous-based systems.

A primary focus has been on the synthesis of aqueous polyurethane dispersions (PUDs). hilarispublisher.com Traditionally, the production of PUDs required the use of organic solvents like acetone (B3395972) or N-methyl-2-pyrrolidone (NMP) to control prepolymer viscosity, which were then removed after dispersion in water. allnex.com Innovative methodologies leverage the unique reactivity of TMXDI to eliminate the need for these volatile organic compounds (VOCs). hilarispublisher.comallnex.com The sterically hindered tertiary isocyanate groups of TMXDI react more slowly with water compared to other aliphatic diisocyanates. wikipedia.org This reduced reactivity provides a wider processing window, allowing for the successful dispersion of the isocyanate-terminated prepolymer in water before significant side reactions occur, followed by chain extension, typically with a diamine. wikipedia.org This approach not only simplifies manufacturing but also leads to PUDs with zero or very low VOC content. allnex.com

Researchers have successfully prepared aqueous anionic poly(urethane-urea) dispersions using TMXDI via the prepolymer mixing technique without any organic solvent. researchgate.net Studies have also demonstrated the synthesis of TMXDI-polyurethane/polyacrylate (PU/PA) composite emulsions using a solvent-free method, where a blend of acrylic monomers acts as a reactive diluent, replacing traditional solvents. researchgate.net

Table 1: Comparison of Synthesis Methodologies for TMXDI-based Polyurethane Dispersions

Feature Conventional Method Innovative (Solvent-Free) Method
Solvent Use Typically requires organic solvents (e.g., acetone, NMP) to reduce prepolymer viscosity. Eliminates or significantly reduces the use of organic solvents. allnex.com
Process Control Relies on solvent removal post-dispersion. Leverages the slower reactivity of TMXDI's NCO groups for a wider processing window. wikipedia.org
Environmental Impact Higher VOC emissions. Zero or very low VOC emissions, aligning with green chemistry principles. hilarispublisher.comallnex.com
Efficiency Can involve multiple steps including solvent handling and recovery. Potentially higher throughput and simplified manufacturing process. allnex.com

| End Product | Standard PUDs. | Co-solvent free PUDs with enhanced performance characteristics. allnex.com |

Development of Advanced Functional Materials with Tailored Performance

The molecular architecture of TMXDI is a key driver in the development of advanced materials with performance characteristics tailored for specific, demanding applications. The presence of both an aromatic ring and tertiary aliphatic isocyanate groups imparts a unique combination of properties to the resulting polymers.

The central benzene (B151609) ring contributes to enhanced adhesion on a variety of substrates, including low surface energy or non-polar materials. allnex.com This feature is particularly valuable in high-performance coatings and adhesives. allnex.comnih.gov Unlike aromatic diisocyanates such as Toluene (B28343) diisocyanate (TDI) or Methylene (B1212753) diphenyl diisocyanate (MDI), TMXDI is classified as an aliphatic isocyanate. This structure provides superior UV stability and weather resistance, making TMXDI-derived materials suitable for durable exterior coatings and finishes that resist yellowing over time. wikipedia.orgresearchgate.net

The incorporation of TMXDI into polymer structures leads to materials with exceptional toughness and flexibility. allnex.com It is used as a crosslinking agent to improve the durability and resistance of coatings to abrasion, chemicals, and environmental factors. ontosight.ai In comparison to materials made with other diisocyanates like Isophorone (B1672270) diisocyanate (IPDI), TMXDI-based polyurethanes can exhibit different thermal and mechanical behaviors. researchgate.netresearchgate.net For example, studies on PUDs have shown that the structure of the diisocyanate significantly affects the properties of the final polymer film. researchgate.net This allows for the precise tuning of material properties, such as hardness, elasticity, and thermal stability, by selecting TMXDI as the isocyanate component. allnex.comrsc.org

Table 2: Performance Advantages of TMXDI-Derived Materials

Property Contribution from TMXDI Structure Resulting Performance Characteristic Application Area
Adhesion Aromatic ring in the backbone. allnex.com Better adhesion to non-polar substrates. allnex.com Primers for plastics, specialty adhesives. allnex.com
Weather/UV Resistance Aliphatic nature of the isocyanate groups. wikipedia.org Excellent light stability, non-yellowing. researchgate.net Automotive coatings, exterior finishes. nih.gov
Durability Forms strong urethane (B1682113)/urea (B33335) crosslinks. Improved resistance to abrasion and chemicals. Floor coatings, protective films. allnex.com
Toughness & Flexibility Unique combination of rigid aromatic and flexible aliphatic segments. Creates a broad range of obtainable properties from hard to soft-feel coatings. allnex.com Flexible coatings, elastomers, sealants. allnex.com

| Optical Properties | Specific molecular structure. | Suitable for high refractive index optical systems. allnex.com | Optical lenses and components. |

Integration of this compound Chemistry in Bio-Inspired and Smart Materials

The versatility of TMXDI chemistry is enabling its integration into the burgeoning fields of bio-inspired and smart materials. These advanced materials are designed to mimic biological systems or respond to external stimuli, respectively.

In the realm of bio-inspired materials, research has shown the successful synthesis of TMXDI-based waterborne polyurethanes modified with chitosan (B1678972). hilarispublisher.com Chitosan, a derivative of chitin (B13524) found in crustacean shells, is known for its biocompatibility, biodegradability, and antimicrobial properties. hilarispublisher.com By incorporating chitosan into the polyurethane backbone, researchers have developed materials with significantly improved antimicrobial performance against bacteria like Staphylococcus aureus and Escherichia coli. hilarispublisher.com In this synthesis, the terminal amino groups (-NH2) of chitosan react with the isocyanate (-NCO) groups of the TMXDI-based prepolymer. hilarispublisher.com The resulting materials have potential applications in biomedical coatings, wound dressings, and other areas where biocompatibility and antimicrobial activity are desired.

TMXDI is also a promising candidate for the creation of "smart" or stimuli-responsive polymers. nih.govmdpi.comrsc.org These polymers can undergo significant changes in their physical or chemical properties in response to triggers like temperature, pH, or light. mdpi.com Shape-memory polyurethanes (SMPUs), for instance, are a class of smart materials that can be deformed and fixed into a temporary shape, later recovering their original shape upon exposure to a specific stimulus. rsc.org The ability to tailor the hard and soft segment domains in polyurethanes is critical to defining their shape-memory characteristics. rsc.org The unique structure of TMXDI allows for the design of SMPUs with specific transition temperatures and mechanical properties, making them suitable for applications in areas like self-deployable structures, smart textiles, and biomedical devices.

Table 3: TMXDI in Advanced Material Systems

Material Class Example Role of TMXDI Potential Application
Bio-Inspired Materials Chitosan-modified waterborne polyurethane. hilarispublisher.com Forms the polyurethane backbone that is functionalized with the bioactive chitosan polymer. hilarispublisher.com Antimicrobial coatings, biocompatible materials for medical use. hilarispublisher.com
Smart Materials Shape-Memory Polyurethanes (SMPUs). rsc.org Acts as the hard segment component, allowing for precise control over the polymer's thermal and mechanical properties that govern shape memory behavior. rsc.org Actuators, smart fabrics, biomedical implants.

| Stimuli-Responsive Polymers | pH- or thermo-responsive polymers. nih.govmdpi.com | Provides a stable, durable matrix that can be combined with responsive functional monomers to create environmentally sensitive materials. | Targeted drug delivery, biosensors, smart coatings. rsc.orgmdpi.com |

Future Directions in Sustainable Applications of this compound

Future research and development involving TMXDI are increasingly guided by the principles of green chemistry and sustainability. sigmaaldrich.com The goal is to minimize the environmental footprint of TMXDI-derived materials throughout their entire lifecycle, from production to disposal. iastate.edu

One of the most significant sustainable advantages of TMXDI is its synthesis route. Unlike many common diisocyanates, the industrial production of TMXDI does not involve the use of phosgene, an extremely toxic chemical. wikipedia.orgcore.ac.uk This phosgene-free process represents a significant step forward in safer chemical manufacturing. Future work will likely focus on further optimizing this synthesis to improve energy efficiency and reduce waste streams.

The application of TMXDI in waterborne polyurethane systems is a major contributor to its sustainable profile. hilarispublisher.com As regulations on VOCs become more stringent, the demand for high-performance, low-VOC coatings, adhesives, and sealants will continue to grow. hilarispublisher.com TMXDI is well-positioned to meet this demand, and future research will likely focus on expanding the performance capabilities of these aqueous systems, for instance, by developing co-solvent-free polyurethane dispersions with even better durability and adhesion. allnex.com

Another promising avenue is the development of TMXDI-based polymers from renewable resources. While TMXDI itself is derived from petrochemical feedstocks, it is used in conjunction with polyols to create polyurethanes. There is a significant opportunity to combine TMXDI with bio-based polyols derived from sources like corn, soybeans, or castor oil to increase the renewable content of the final product. researchgate.net

Q & A

Q. How can researchers safely handle and store 1,3-Bis(1-isocyanato-1-methylethyl)benzene in laboratory settings?

  • Methodological Answer : Due to its acute toxicity and sensitization risks (Hazard Statement H2 ), strict safety protocols are required. Use certified respirators when exposure exceeds limits, wear nitrile gloves, and ensure proper ventilation. Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption, which can trigger polymerization . Conduct regular equipment and workspace cleaning to avoid contamination .

Q. What are the primary characterization techniques for verifying the purity and structure of this compound?

  • Methodological Answer : Employ FTIR to confirm the presence of isocyanate (-NCO) groups (absorbance ~2270 cm⁻¹) . Use ¹H/¹³C NMR to analyze aromatic and methyl proton environments (e.g., δ ~2.1 ppm for methyl groups) . Quantitative analysis via titration (e.g., dibutylamine back-titration) ensures active -NCO content .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is synthesized via phosgenation of the corresponding diamine precursor (e.g., 1,3-bis(1-amino-1-methylethyl)benzene). Optimize reaction conditions (e.g., anhydrous toluene solvent, 40–60°C) to minimize side reactions. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 106°C at 0.9 mmHg) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., CAS number discrepancies)?

  • Methodological Answer : Cross-reference authoritative databases (e.g., PubChem, ECHA) to validate identifiers. For example, while CAS 2778-42-9 is widely accepted , discrepancies in older literature (e.g., CAS 6737-42-4 ) may arise from isomer misclassification. Confirm molecular structure via X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights explain the compound’s reactivity in polymerization reactions?

  • Methodological Answer : The isocyanate groups (-NCO) react with nucleophiles (e.g., alcohols, amines) via step-growth polymerization, forming urethane or urea linkages. Kinetic studies (e.g., DSC or in-situ FTIR) reveal that steric hindrance from the methyl groups slows reactivity compared to aliphatic diisocyanates. Adjust catalysts (e.g., dibutyltin dilaurate) to enhance reaction rates .

Q. How can researchers mitigate discrepancies in toxicity data across studies?

  • Methodological Answer : Conduct controlled exposure experiments using OECD guidelines (e.g., Acute Toxicity Test 423). Compare results with SDS-reported LC50 values (oral rat: 500–2000 mg/kg) . Address variability by standardizing test conditions (e.g., solvent choice, particle size) and validating with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What advanced analytical methods are used to study degradation byproducts in environmental matrices?

  • Methodological Answer : Employ LC-MS/MS to detect hydrolysis byproducts (e.g., aromatic diamines) in aquatic systems. Solid-phase microextraction (SPME) coupled with GC-MS identifies volatile degradation products. Environmental fate studies require simulating natural conditions (pH, UV exposure) to assess persistence .

Q. How do EU REACH regulations impact experimental design for diisocyanate-based research?

  • Methodological Answer : Under REACH, researchers must document exposure controls and complete advanced safety training for handling diisocyanates . Integrate engineering controls (e.g., fume hoods) and personal protective equipment (PPE) into protocols. Compliance ensures alignment with occupational exposure limits (OELs: 0.005 mg/m³ for airborne isocyanates) .

Key Considerations for Researchers

  • Safety : Prioritize PPE and environmental controls to address acute and chronic hazards .
  • Data Validation : Cross-check identifiers and properties using multiple databases (e.g., ECHA, PubChem) .
  • Regulatory Compliance : Align experimental protocols with REACH training and documentation requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.